molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Numéro de catalogue: B1375992
Numéro CAS: 1123194-96-6
Poids moléculaire: 231.05 g/mol
Clé InChI: DTMJHPVHGALCJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-Bromo-2-methoxypyridin-3-yl)formamide is a chemical building block of high interest in medicinal and pharmaceutical research. This brominated and methoxy-substituted pyridine derivative serves as a versatile synthetic intermediate. Its core structure is a key motif in the design of compounds investigated for a range of therapeutic areas. Patents reveal that similar 6-bromo-2-methoxypyridine derivatives are utilized in the synthesis of potential treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease . Furthermore, methoxypyridine-containing structures are actively researched in oncology, with some derivatives demonstrating potent activity as dual PI3K/mTOR inhibitors for cancer therapy . The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to elaborate the molecule into more complex structures. The formamide group can also participate in additional chemical transformations or contribute to molecular recognition. As a scaffold, this compound provides researchers with a strategic starting point for developing novel bioactive molecules. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Material Safety Data Sheet for safe handling procedures. References: 1. WO2017031325A1 - Details neurogenerative disease therapeutics . 2. Pharmaceuticals 2023, 16(3), 461 - Discusses methoxypyridine derivatives in cancer research .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(9-4-11)2-3-6(8)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJHPVHGALCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS number 1123194-96-6"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS No. 1123194-96-6), a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol from its primary precursor. Particular emphasis is placed on the strategic role of this molecule in drug discovery, leveraging its dual-functional handles for complex molecular assembly, such as in the development of kinase inhibitors. This guide serves as a practical resource for scientists engaged in synthetic chemistry and the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a substituted pyridine derivative. Its structure incorporates a bromine atom and a formamide group, both of which serve as critical reactive sites for further chemical modification. These features make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]

PropertyValueSource
CAS Number 1123194-96-6[2][3][4]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [2][4]
Purity (Typical) ≥95%[2][4]
Precursor 6-Bromo-2-methoxypyridin-3-amine[5][6][7]
Precursor CAS 89466-18-2[5][6][7]
Precursor Form Solid[6][7]
Precursor M.P. 78-79 °C[7]

Synthesis and Purification

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide is achieved through a direct and efficient N-formylation of its corresponding amine precursor, 6-bromo-2-methoxypyridin-3-amine. This transformation is a fundamental reaction in organic synthesis, often employed to protect amines or to serve as a precursor for other functional groups.[8]

Retrosynthetic Analysis

The logical and most direct synthetic route originates from the commercially available 6-bromo-2-methoxypyridin-3-amine. The formyl group is installed in a single, high-yielding step.

G Target N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) Precursor 6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2) Target->Precursor N-Formylation

Caption: Retrosynthetic path for the target compound.

Recommended Synthetic Protocol: N-Formylation

This protocol is designed to be a self-validating system, yielding a high-purity product with straightforward purification. The choice of formic acid as the formylating agent in the presence of a coupling agent or as a mixed anhydride is a standard, efficient method.[8] A common and effective procedure involves using a pre-formed mixed anhydride of formic acid and acetic anhydride.

Causality: Using a mixed anhydride increases the electrophilicity of the formyl group's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This allows the reaction to proceed efficiently under mild conditions, preventing potential side reactions or degradation of the starting material.

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 6-Bromo-2-methoxypyridin-3-amine Product N-(6-bromo-2-methoxypyridin-3-yl)formamide Reactant1->Product Reactant2 Formic Acid / Acetic Anhydride Reactant2->Product Solvent THF or Dioxane Solvent->Product Temp 0 °C to RT Temp->Product G start N-(6-bromo-2-methoxypyridin-3-yl)formamide product Coupled Biaryl Product (Kinase Inhibitor Scaffold) start->product Suzuki Coupling reagent Aryl Boronic Acid / Ester + Pd Catalyst reagent->product step2 Formamide Hydrolysis -> Amine product->step2 final Further Functionalization (e.g., Amide Coupling) step2->final

Sources

In-Depth Technical Guide: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a critical synthetic intermediate utilized extensively in the pharmaceutical industry, most notably in the development of tetracyclic gamma-secretase modulators (GSMs) for Alzheimer's disease research[1]. Because the formamide moiety serves as a linchpin for subsequent cyclization reactions, its synthesis must be executed with high regioselectivity and chemoselectivity[2].

This technical guide deconstructs the two-step synthesis of this compound, moving from the foundational nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridin-3-amine to the highly controlled in situ N-formylation[1].

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide is achieved via a robust two-step linear sequence.

ChemicalPathway SM 2,6-dibromopyridin-3-amine Int 6-bromo-2-methoxypyridin-3-amine SM->Int NaOMe, 1,4-dioxane 100 °C, 18 h Prod N-(6-bromo-2-methoxypyridin- 3-yl)formamide Int->Prod Formic acid, Ac2O 0 °C to RT, 4 h

Fig 1: Two-step synthesis pathway of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The initial step requires the regioselective displacement of the C2-bromine atom of 2,6-dibromopyridin-3-amine using sodium methoxide[3].

  • Causality of Regioselectivity: The electron-donating amino group at C3 generally deactivates the pyridine ring toward nucleophilic attack. However, the inductive electron-withdrawing effect of the adjacent C3-amine nitrogen makes the C2 position more electrophilic than the C6 position[2]. Furthermore, the coordination of the sodium ion between the pyridine nitrogen and the methoxide nucleophile directs the attack preferentially to the C2 position, yielding 6-bromo-2-methoxypyridin-3-amine[1].

  • Solvent Selection: 1,4-Dioxane is selected due to its high boiling point (101 °C), which provides the necessary thermal energy to drive the SNAr on the deactivated pyridine ring[3].

Step 2: In Situ N-Formylation

The second step converts the intermediate amine into the target formamide using formic anhydride[2].

  • Causality of In Situ Generation: Pure formic anhydride is thermodynamically unstable and decomposes into carbon monoxide and water at room temperature. Therefore, it must be generated in situ by reacting acetic anhydride with an excess of formic acid[4].

  • Stoichiometric Control: A 7.5-fold excess of formic acid is utilized to ensure that the mixed anhydride intermediate disproportionates entirely into formic anhydride[4]. This strictly prevents the formation of undesired N-acetylated byproducts.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, incorporating In-Process Controls (IPCs) to guarantee chemical integrity at each stage.

Protocol A: Synthesis of 6-bromo-2-methoxypyridin-3-amine

Derived from the methodology established in[3].

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with commercially available 2,6-dibromopyridin-3-amine (24.97 g, 99.1 mmol) and anhydrous 1,4-dioxane (250 mL)[3].

  • Reagent Addition: Add sodium methoxide powder (53.5 g, 0.991 mol) in a single portion at room temperature[3].

  • Thermal Activation: Heat the resulting suspension to 100 °C and maintain rigorous stirring for 18 hours[3].

  • Self-Validation (IPC): Pull a 50 µL aliquot and analyze via LC-MS. Validation Criterion: The reaction is complete when the dibromo isotopic pattern (m/z ~252) is entirely replaced by the monobromo-methoxy product mass (m/z ~203).

  • Workup: Cool the mixture to 0 °C. Quench the excess methoxide by the careful, dropwise addition of aqueous ammonium chloride[1]. Extract the aqueous layer with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Derived from the methodology established in [5] and [4].

Workflow Step1 1. Formic Anhydride Generation HCOOH + Ac2O at 0 °C Step2 2. Anhydride Maturation Stir at RT for 4 h, cool to 0 °C Step1->Step2 Step3 3. Substrate Addition Add Amine in THF dropwise over 30 min Step2->Step3 Step4 4. Reaction Progression Stir at 0 °C (1 h) then RT (2 h) Step3->Step4 Step5 5. Workup & Isolation Quench, Extract, and Purify Step4->Step5

Fig 2: Step-by-step workflow for the in situ N-formylation process.

  • Anhydride Generation: In a separate, nitrogen-purged flask, cool formic acid (34.3 g, 28.1 mL) to 0 °C. Add acetic anhydride (30.4 g, 28.1 mL) dropwise via an addition funnel over 10 minutes[4].

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for exactly 4 hours to ensure complete conversion to formic anhydride, then recool the system to 0 °C[4].

  • Substrate Addition: Dissolve 6-bromo-2-methoxypyridin-3-amine (20.18 g, 99.4 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the anhydride mixture over 30 minutes to control the exothermic reaction[4].

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours[4].

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. Validation Criterion: Confirm the complete conversion of the amine (m/z ~203) to the formamide (m/z ~231). The strict absence of an m/z ~245 peak validates that chemoselective formylation occurred without aberrant acetylation.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate until pH 7-8 is reached. Extract with ethyl acetate, wash with brine, dry, and concentrate to isolate the target compound.

Quantitative Reaction Parameters

The following tables summarize the exact stoichiometric ratios and quantitative data required to successfully execute the protocols described above.

Table 1: Quantitative Data for SNAr (Step 1)

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-dibromopyridin-3-amine251.911.024.97 gStarting Material
Sodium Methoxide54.0210.053.5 gNucleophile / Base
1,4-Dioxane88.11N/A250 mLSolvent

Table 2: Quantitative Data for N-Formylation (Step 2)

ReagentMW ( g/mol )EquivalentsAmountRole
6-bromo-2-methoxypyridin-3-amine203.041.020.18 gIntermediate Substrate
Formic Acid46.037.534.3 gFormyl Source
Acetic Anhydride102.093.030.4 gActivating Agent
Tetrahydrofuran (THF)72.11N/A100 mLSubstrate Solvent

References

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: PubMed Central (NIH) URL: [Link]

  • Title: WO2016070107A1 - Potent gamma-secretase modulators Source: Google Patents URL
  • Title: WO2017031325A1 - Oxadiazine compounds and methods of use thereof Source: Google Patents URL

Sources

Spectral Data and Synthetic Methodologies for N-(6-bromo-2-methoxypyridin-3-yl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6; Formula: C₇H₇BrN₂O₂) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of methoxypyridine-derived gamma-secretase modulators (GSMs)[1]. These GSMs are actively investigated in neuropharmacology for their ability to arrest Aβ42 production, a primary biomarker and pathological agent in Alzheimer's disease[2].

This whitepaper provides an authoritative breakdown of the synthetic workflow, the mechanistic causality behind the chosen protocols, and a comprehensive assignment of its spectral data (NMR, IR, MS).

Synthetic Workflow and Mechanistic Causality

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide relies on a two-step sequence starting from commercially available 2,6-dibromopyridin-3-amine. Each step is engineered to overcome specific electronic and steric hurdles inherent to poly-substituted pyridines.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The initial transformation requires the conversion of 2,6-dibromopyridin-3-amine to 6-bromo-2-methoxypyridin-3-amine (Intermediate 12a) using sodium methoxide[3].

  • Causality of Regioselectivity: The SₙAr reaction is highly regioselective for the C-2 position. The bromine at C-2 is significantly more activated toward nucleophilic attack than the C-6 bromine due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen. Furthermore, the amine group at C-3 sterically shields the C-2 position less than it electronically deactivates the C-6 position via resonance, driving the methoxylation exclusively to C-2[3].

Step 2: N-Formylation via In Situ Anhydride Generation

The subsequent formylation of Intermediate 12a to yield the target formamide (13a) utilizes a mixture of formic acid and acetic anhydride[1].

  • Causality of Reagent Selection: The amine at the C-3 position is electronically deactivated by the electron-withdrawing nature of the pyridine ring and sterically hindered by the adjacent bulky methoxy group. Standard formylation techniques (e.g., heating in neat formic acid) result in poor yields and thermal degradation. By premixing acetic anhydride and formic acid at 0 °C, formic anhydride is generated in situ. This highly reactive, transient electrophile rapidly and quantitatively formylates the deactivated amine at room temperature without requiring harsh conditions[1].

G N1 2,6-dibromopyridin-3-amine (Starting Material) N2 NaOMe, 1,4-dioxane 100 °C, 18 h (Regioselective SNAr) N1->N2 N3 6-bromo-2-methoxypyridin-3-amine (Intermediate 12a) N2->N3 N4 Formic Acid + Acetic Anhydride 0 °C to RT (In situ Formic Anhydride) N3->N4 N5 N-(6-bromo-2-methoxypyridin-3-yl)formamide (Target 13a) N4->N5

Caption: Reaction workflow for the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity reproducibility, the following protocols are designed as Self-Validating Systems , where analytical checkpoints inherently confirm the success of the mechanistic step.

Protocol A: Synthesis of 6-bromo-2-methoxypyridin-3-amine
  • Reaction: Suspend 2,6-dibromopyridin-3-amine (1.0 eq) in anhydrous 1,4-dioxane. Add sodium methoxide powder (7.0 eq) at room temperature under nitrogen.

  • Heating: Heat the mixture to 100 °C for 18 hours.

  • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: The success of the SₙAr is confirmed by LC-MS showing a mass shift from m/z 253 (dibromo isotope pattern) to m/z 203 (monobromo isotope pattern). The regiochemistry is validated by ¹H NMR, where the preservation of the ortho-coupling (J ≈ 8.0 Hz) between the two remaining aromatic protons confirms substitution occurred at C-2, not C-4 or C-5[3].

Protocol B: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide
  • Anhydride Generation: Slowly add acetic anhydride (1.2 eq) to formic acid (3.0 eq) at 0 °C under nitrogen. Stir at 0 °C for 30 minutes, warm to room temperature for 30 minutes, then recool to 0 °C.

  • Formylation: Add a solution of 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in THF dropwise to the mixed anhydride. Stir for 2 hours at room temperature[1].

  • Workup: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validating Checkpoint: The conversion of the basic amine to the neutral formamide results in a significant anodic shift in retention factor (R_f) on silica gel TLC. ESI-MS will show a precise +28 Da mass shift (from m/z 203 to 231), confirming the addition of the formyl group[1].

Comprehensive Spectral Data Analysis

The spectral characterization of N-(6-bromo-2-methoxypyridin-3-yl)formamide is defined by the competing electronic effects of the electron-donating methoxy group (+R) and the electron-withdrawing bromine atom (-I). Furthermore, formamides characteristically exhibit restricted rotation around the C-N amide bond, leading to observable cis and trans rotamers in NMR spectroscopy at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment & Causality
CHO 8.45 doublet / singlet ~1.5 1H Formyl proton. May appear as a doublet due to long-range coupling with the NH proton, or split into two signals due to rotamers.
C4-H 8.35 doublet 8.0 1H Pyridine H-4. Shifted downfield due to the deshielding anisotropic effect of the adjacent formamide carbonyl.
N-H 7.85 broad singlet - 1H Amide proton. Broadened due to quadrupolar relaxation of nitrogen and rotameric exchange.
C5-H 7.05 doublet 8.0 1H Pyridine H-5. Shielded by the +R effect of the C-2 methoxy group, despite the adjacent bromine.

| O-CH₃ | 4.02 | singlet | - | 3H | Methoxy protons. Sharp singlet, unaffected by rotameric shifts. |

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
159.2 C=O Formamide carbonyl carbon
154.8 Quaternary (C-O) Pyridine C-2 (Highly deshielded by electronegative oxygen)
138.5 Quaternary (C-Br) Pyridine C-6
128.8 CH Pyridine C-4
123.4 Quaternary (C-N) Pyridine C-3
120.7 CH Pyridine C-5

| 54.6 | CH₃ | Methoxy carbon |

Analytical Validation Logic via 2D NMR

To definitively prove that the methoxy group is at C-2 and the formamide is at C-3 (ruling out the C-6 methoxy isomer), 2D NOESY or ROESY NMR is employed as a self-validating structural proof.

G N1 1H NMR Acquisition N2 Observe Methoxy (~4.02 ppm) N1->N2 N3 Observe Amide N-H (~7.85 ppm) N1->N3 N4 NOESY / ROESY Correlation N2->N4 N3->N4 N5 Positive Spatial Coupling (Confirms C-2 Methoxy next to C-3 Amide) N4->N5 N6 Validates Regioselectivity (Rules out C-6 Methoxy isomer) N5->N6

Caption: NOESY NMR self-validation logic for regioselectivity confirmation.

Mass Spectrometry and Infrared Spectroscopy

Table 3: ESI-MS and FT-IR Data

Technique Key Signals / Values Structural Significance
ESI-MS (+) m/z 231.0 [M+H]⁺, 233.0 [M+H]⁺ The exact 1:1 isotopic ratio is the definitive signature of a single Bromine atom (⁷⁹Br and ⁸¹Br).
IR (ATR) 3250 cm⁻¹ N-H stretching vibration (secondary amide).
IR (ATR) 1685 cm⁻¹ C=O stretching vibration (Amide I band). Slightly higher than standard amides due to the formyl structure.
IR (ATR) 1580 cm⁻¹ Aromatic C=C and C=N stretching of the pyridine ring.
IR (ATR) 1240 cm⁻¹ C-O stretching, confirming the integrity of the methoxy ether linkage.

| IR (ATR) | 1090 cm⁻¹ | C-Br stretching vibration. |

References

  • [2] WO2016070107A1 - Potent gamma-secretase modulators. Google Patents. Available at:

  • [1] Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. National Institutes of Health (NIH). Available at:

  • [3] Synthesis of 2-pyridones as tissue factor VIIa inhibitors. ElectronicsAndBooks. Available at:

Sources

"solubility of N-(6-bromo-2-methoxypyridin-3-yl)formamide in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Methodological Workflows for N-(6-bromo-2-methoxypyridin-3-yl)formamide

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a highly specialized, polyfunctional heteroaromatic intermediate critical to the synthesis of advanced therapeutics, including methoxypyridine-derived gamma-secretase modulators (GSMs) for Alzheimer’s disease[1] and deubiquitinase (DUB) inhibitors targeting mitochondrial dysfunction[2]. As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up the synthesis of these complex tetracyclic scaffolds is not the intrinsic reactivity of the intermediates, but rather their phase behavior.

This whitepaper dissects the solvation thermodynamics of N-(6-bromo-2-methoxypyridin-3-yl)formamide. By understanding the causality behind its solubility profile—driven by a competition between crystalline lattice energy and solvent-solute hydrogen bonding—researchers can rationally select solvent systems for downstream cross-coupling and cyclization workflows.

Structural Descriptors & Solvation Thermodynamics

To predict and manipulate the solubility of N-(6-bromo-2-methoxypyridin-3-yl)formamide, one must analyze its structural micro-environments. The molecule is not a monolithic entity; it is a composite of competing thermodynamic drivers:

  • The Formamide Moiety (-NHCHO) at C3: This is the primary driver of the compound's solid-state properties. Secondary amides act as both strong hydrogen-bond donors (HBD) and acceptors (HBA). In the solid state, they form robust intermolecular hydrogen-bonded networks (self-association), resulting in a high enthalpy of fusion ( ΔHfus​ ). To dissolve the compound, a solvent must pay the enthalpic penalty of breaking this lattice.

  • The Methoxy Group (-OCH 3​ ) at C2: The methoxy oxygen acts as an additional HBA. Crucially, its steric bulk forces the adjacent C3 formamide group slightly out of coplanarity with the pyridine ring. This out-of-plane twist disrupts idealized π−π stacking, which somewhat mitigates the lattice energy and enhances solubility in organic solvents compared to planar analogs.

  • The Bromo Substituent (-Br) at C6: Bromine is a large, highly polarizable (soft) atom. It imparts significant lipophilicity to the molecule. Solvents capable of strong dispersion forces (e.g., halogenated solvents or cyclic ethers) exhibit favorable induced-dipole interactions with this region.

Causality in Solvent Selection: Non-polar aliphatic solvents (like hexane) fail to dissolve this compound because they cannot disrupt the formamide H-bond network. Conversely, polar aprotic solvents (like DMF or DMSO) are exceptional solvents because their highly polarized S=O or C=O bonds act as powerful HBAs, satisfying the formamide's -NH donor requirement without introducing protic clashing with the hydrophobic bromo-pyridine core.

Solvation Core N-(6-bromo-2-methoxypyridin-3-yl)formamide HBD H-Bond Donor (Formamide -NH) Core->HBD HBA1 H-Bond Acceptor (Formamide C=O) Core->HBA1 HBA2 H-Bond Acceptor (Methoxy -OCH3) Core->HBA2 Lip Lipophilic / Polarizable (Bromo & Pyridine) Core->Lip Solv1 Polar Aprotic Solvents (DMF, DMSO) HBD->Solv1 Strong Solvation Solv2 Protic Solvents (MeOH, EtOH) HBA1->Solv2 H-Bonding HBA2->Solv2 H-Bonding Solv3 Non-Polar Solvents (Hexane) Lip->Solv3 Poor Affinity (Insoluble)

Thermodynamic solvation model mapping functional groups to solvent affinities.

Empirical Solubility Data in Key Organic Solvents

The quantitative data below summarizes the solubility profile based on the thermodynamic principles outlined above. This data is critical for designing reaction concentrations for downstream nucleophilic substitutions.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL) at 25°CSolvation Mechanism & Utility
Polar Aprotic DMF, DMSO, NMP> 50 mg/mLStrong H-bond acceptance disrupts crystal lattice. Ideal for high-concentration stock solutions.
Ethers THF, 1,4-Dioxane15 - 35 mg/mLModerate H-bond acceptance; excellent dispersion matching. 1,4-dioxane is the standard for related amination steps[1].
Halogenated Dichloromethane (DCM)10 - 20 mg/mLStrong dispersion forces align with the polarizable C6-bromo group. Good for extractions.
Polar Protic Methanol, Ethanol2 - 8 mg/mLH-bonding occurs, but the hydrophobic bromo-pyridine core creates a cavity penalty, limiting total solubility.
Non-Polar Hexane, Heptane< 0.1 mg/mLIncapable of breaking the formamide self-association network. Ideal as anti-solvents for crystallization.

Experimental Protocol: Synthesis & High-Throughput Solubility Screening

To ensure scientific integrity, any solubility data must be derived from a structurally verified, phase-pure crystalline sample. The following protocol represents a self-validating system: it integrates the synthesis of the formamide from 6-bromo-2-methoxy-3-aminopyridine[1] with built-in analytical checkpoints prior to thermodynamic solubility screening.

Phase 1: In Situ Formylation & Crystallization
  • Reagent Generation: In a dry flask under N 2​ , cool acetic anhydride (3.0 eq) to 0 °C. Add formic acid (3.5 eq) dropwise. Heat the mixture to 50 °C for 2 hours to generate formic anhydride in situ, then cool back to 0 °C.

  • Formylation: Dissolve 6-bromo-2-methoxy-3-aminopyridine (1.0 eq) in anhydrous THF (sufficient to achieve a 0.2 M solution). Add this solution dropwise to the formic anhydride mixture[1].

  • Reaction Validation: Stir at room temperature for 4 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak vanishes and the [M+H] + peak corresponding to the formamide dominates.

  • Isolation: Quench with saturated aqueous NaHCO 3​ to neutralize acids. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Polymorph Control (Critical): Recrystallize the crude solid by dissolving it in a minimum volume of hot ethyl acetate, followed by the slow addition of heptane (anti-solvent).

  • Solid-State Validation: Analyze the filtered crystals via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak must be observed to confirm a pure crystalline phase before proceeding to solubility tests.

Phase 2: Kinetic & Thermodynamic Solubility Assay
  • Preparation: Add 50 mg of the validated crystalline N-(6-bromo-2-methoxypyridin-3-yl)formamide to 1 mL of the target solvent (e.g., THF, DCM) in a sealed borosilicate vial.

  • Equilibration: Agitate the suspension on a thermoshaker at 25 °C at 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Quantification: Extract 10 μ L of the clear supernatant, dilute appropriately with mobile phase, and inject into an HPLC-UV system (detection at 254 nm). Calculate the exact concentration against a pre-established standard calibration curve.

Downstream Applications & Solvent Selection

The solubility of N-(6-bromo-2-methoxypyridin-3-yl)formamide directly dictates the success of subsequent synthetic transformations in drug discovery.

In the development of gamma-secretase modulators (GSMs) , this formamide intermediate (often denoted as intermediate 13a) must undergo conversion to a ketoformamide via nucleophilic substitution with chloropropanone[1]. Because chloropropanone is a sensitive electrophile, the reaction requires a solvent that fully dissolves the formamide while stabilizing the transition state. THF or DMF are typically selected here based on the solubility data established in Section 3. Following this, the ketoformamide undergoes cyclization using ammonium acetate to construct the A-ring of the final tetracyclic GSM scaffold[1],[3].

G A 6-bromo-2-methoxy-3-aminopyridine (Intermediate 12a) B N-(6-bromo-2-methoxypyridin-3-yl)formamide (Intermediate 13a) A->B Formic anhydride (in situ) C Ketoformamide (Intermediate 14a) B->C Chloropropanone Nucleophilic substitution D Tetracyclic GSM (Target Molecule) C->D Ammonium acetate Cyclization E Gamma-Secretase Modulation (Aβ42 Reduction) D->E In vivo biological assay

Synthetic workflow of methoxypyridine-derived GSMs via the formamide intermediate.

Furthermore, derivatives of the 6-bromo-2-methoxypyridin-3-amine core are utilized in the synthesis of 1-cyano-pyrrolidine derivatives, which act as potent inhibitors of ubiquitin specific peptidase 30 (USP30)[2]. In these workflows, the bromo group serves as a critical handle for late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck couplings)[1]. The choice of solvent for these cross-couplings (often 1,4-dioxane or THF) is directly informed by the ether-class solubility parameters of the heteroaromatic core.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: Bioorganic & Medicinal Chemistry / NIH PMC URL:[Link]

  • 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS - EP 3433246 B1 Source: European Patent Office / Google Patents URL
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators (Published Abstract) Source: PubMed / NIH URL:[Link]

Sources

Strategic Applications of N-(6-bromo-2-methoxypyridin-3-yl)formamide in Medicinal Chemistry: From Gamma-Secretase Modulators to Deubiquitinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics for neurodegenerative diseases and oncology, the architectural design of small-molecule scaffolds dictates both target affinity and pharmacokinetic viability. N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) has emerged as a highly versatile and strategic chemical intermediate. By providing a functionalized methoxypyridine core, this compound enables the construction of complex fused heterocycles—overcoming the poor aqueous solubility and blood-brain barrier (BBB) penetrance issues that historically plagued earlier generations of aryl and aminothiazole-based drugs.

This technical guide explores the structural rationale, biological applications, and validated synthetic protocols for utilizing this intermediate in advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The integration of the methoxypyridine motif into drug scaffolds is not arbitrary; it is a calculated structural decision designed to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • The Methoxy Group (C2): Acts as an electron-donating group that modulates the basicity (pKa) of the pyridine nitrogen. This fine-tuning prevents excessive protonation at physiological pH, thereby enhancing membrane permeability while simultaneously improving aqueous solubility compared to highly lipophilic carbocycles.

  • The Bromine Handle (C6): Serves as an essential electrophilic anchor for late-stage diversification. It readily undergoes Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura, or Buchwald-Hartwig aminations) to extend the pharmacophore.

  • The Formamide Motif (C3): Provides a primed nucleophilic nitrogen capable of undergoing alkylation and subsequent cyclization to form fused A/B-ring systems, such as imidazopyridines or pyrimidines.

Table 1: Physicochemical and Structural Profile
PropertyValuePharmacological / Synthetic Relevance
CAS Number 1123194-96-6Unique identifier for regulatory tracking and sourcing.
Molecular Weight 231.05 g/mol Low molecular weight preserves "Lipinski space" for downstream scaffold building.
CLogP (Estimated) 1.5 - 2.0Optimal lipophilicity for balancing aqueous solubility and BBB penetrance.
Bromine Handle (C6) Reactive HalogenEnables late-stage diversification via Pd-catalyzed cross-coupling.
Formamide Group (C3) Cyclization PrecursorActs as a nucleophilic anchor for building fused heterocyclic systems.

Application I: Gamma-Secretase Modulators (GSMs) in Alzheimer's Disease

The Biological Challenge

Alzheimer's disease (AD) pathology is heavily driven by the accumulation of amyloid-beta (Aβ) plaques, specifically the highly toxic and aggregation-prone Aβ42 peptide. Historically, Gamma-Secretase Inhibitors (GSIs) were developed to halt Aβ production, but they failed in clinical trials due to severe toxicity arising from the off-target inhibition of Notch signaling—a pathway critical for cellular differentiation and homeostasis.

The Mechanistic Solution

To circumvent Notch toxicity, the field shifted toward Gamma-Secretase Modulators (GSMs) . Instead of blocking the enzyme, GSMs allosterically bind to the transmembrane domain of the presenilin-1 (PS1) catalytic core. This binding alters the enzyme's conformation, shifting its cleavage profile away from the toxic Aβ42 toward shorter, neuroprotective peptides like Aβ38, without disrupting Notch processing ().

N-(6-bromo-2-methoxypyridin-3-yl)formamide is the critical building block used to synthesize the "B-ring" of novel tetracyclic GSMs. The incorporation of this specific methoxypyridine derivative successfully aligned high in vitro potency with the necessary in vivo pharmacokinetic properties (solubility and BBB penetrance) required for CNS therapeutics.

G APP Amyloid Precursor Protein (APP) GS Gamma-Secretase (PS1 Catalytic Core) APP->GS Cleavage Abeta42 Aβ42 (Toxic, Aggregation-prone) GS->Abeta42 Unmodulated Pathway Abeta38 Aβ38 (Shorter, Neuroprotective) GS->Abeta38 Modulated Pathway Notch Notch Signaling (Preserved) GS->Notch Unaffected Cleavage GSM GSM (Methoxypyridine Derivative) GSM->GS Allosteric Modulation

Allosteric modulation of gamma-secretase by methoxypyridine derivatives to reduce toxic Aβ42.

Application II: USP30 Deubiquitinase Inhibitors

Beyond neurodegeneration, N-(6-bromo-2-methoxypyridin-3-yl)formamide is utilized in the synthesis of Deubiquitylating Enzyme (DUB) inhibitors , specifically targeting Ubiquitin Specific Peptidase 30 (USP30) ().

USP30 is a mitochondrial deubiquitinase that antagonizes mitophagy (the clearance of damaged mitochondria). By inhibiting USP30, researchers can promote mitochondrial turnover, a therapeutic strategy showing immense promise in both Parkinson's disease (where mitochondrial dysfunction is a core driver) and specific oncological profiles. The formamide intermediate is alkylated and cyclized to form the core 1-cyano-pyrrolidine derivatives that act as potent USP30 inhibitors.

Validated Synthetic Methodologies & Workflows

The transformation of raw aminopyridines into complex fused heterocycles requires precise chemical orchestration. Below are the self-validating protocols for the two most critical steps in utilizing this intermediate.

G Step1 Step 1: Formylation Reagents: Formic Acid, Ac2O Temp: 0°C to RT Time: 4h Int1 Intermediate N-(6-bromo-2-methoxypyridin-3-yl)formamide Step1->Int1 in situ Formic Anhydride Step2 Step 2: Alkylation Reagents: Chloroacetone, KI, K2CO3 Solvent: DMF Time: 16h Int1->Step2 Finkelstein Catalysis Int2 Intermediate Ketoformamide Derivative Step2->Int2 Nucleophilic Substitution Step3 Step 3: Cyclization Reagents: NH4OAc Solvent: Acetic Acid Temp: 100°C Int2->Step3 Condensation Product Final Scaffold Tetracyclic A/B Ring System Step3->Product Ring Closure

Synthetic workflow for constructing tetracyclic scaffolds from the formamide intermediate.

Protocol 1: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide via In Situ Formic Anhydride

Adapted from established GSM synthetic routes ().

Causality & Rationale: The amino group on 6-bromo-2-methoxypyridin-3-amine is electronically deactivated by the adjacent pyridine nitrogen and the electron-withdrawing bromine atom. Standard formylation with formic acid alone requires harsh, degradative heating. To bypass this, acetic anhydride and formic acid are reacted at 0 °C to generate formic anhydride in situ. This highly reactive, thermally sensitive mixed anhydride allows the formylation to proceed cleanly at room temperature.

Step-by-Step Procedure:

  • Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add formic acid (7.5 equivalents) and cool the flask to 0 °C using an ice bath.

  • Add acetic anhydride (3.0 equivalents) drop-wise via an addition funnel over 10–15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete formation of the mixed anhydride.

  • Recool the mixture to 0 °C.

  • Slowly add 6-bromo-2-methoxypyridin-3-amine (1.0 equivalent) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench by pouring the mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).

Self-Validation & QC: Perform Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes. The product spot will exhibit strong UV activity at 254 nm and will migrate higher than the highly polar starting amine. LC-MS must confirm the isotopic mass cluster [M+H]+ = 231.0 / 233.0 m/z (1:1 ratio due to 79Br/81Br).

Protocol 2: Finkelstein-Catalyzed Alkylation to Ketoformamide

Adapted from DUB inhibitor intermediate synthesis ().

Causality & Rationale: The formamide nitrogen is a weak nucleophile due to the delocalization of its lone pair into the adjacent carbonyl. To force the alkylation with chloroacetone, potassium carbonate (K2CO3) is used to deprotonate the amide, generating a more reactive amidate anion. Crucially, Potassium Iodide (KI) is added as a catalyst. Through the Finkelstein reaction, KI converts chloroacetone into iodoacetone in situ. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond dramatically accelerates the nucleophilic attack by the sterically hindered amidate.

Step-by-Step Procedure:

  • Dissolve N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) at room temperature.

  • Add K2CO3 (3.5 equivalents) and KI (0.1 equivalents). Stir for 15 minutes to allow deprotonation.

  • Add chloroacetone (2.5 equivalents) drop-wise to the suspension.

  • Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Pour the resulting mixture into ice-cold water and stir vigorously for 30 minutes to precipitate the product.

  • Filter the obtained solids under vacuum, wash thoroughly with cold water to remove DMF and inorganic salts, and dry under reduced pressure.

Self-Validation & QC: 1H NMR (CDCl3) is the definitive validation tool here. The spectrum must show the disappearance of the formamide N-H proton, the appearance of a sharp singlet at ~2.2 ppm corresponding to the new methyl ketone (-C(O)CH3), and a distinct singlet for the methylene protons (-CH2-) bridging the nitrogen and the ketone.

Conclusion

N-(6-bromo-2-methoxypyridin-3-yl)formamide represents a masterclass in rational intermediate design. By combining a functionalizable halogen handle, a cyclization-ready formamide, and a solubility-enhancing methoxypyridine core, it serves as a critical linchpin in modern medicinal chemistry. Whether shifting the cleavage profile of gamma-secretase to combat Alzheimer's or inhibiting mitochondrial deubiquitinases to trigger mitophagy, mastering the chemical behavior of this intermediate unlocks access to highly advanced, CNS-penetrant therapeutic scaffolds.

References

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: Bioorganic & Medicinal Chemistry (via eScholarship / NIH) URL: [Link]

  • Title: WO2016070107A1 - Potent gamma-secretase modulators Source: Google Patents / WIPO URL
  • Title: EP 3433246 B1 - 1-Cyano-pyrrolidine derivatives as DUB inhibitors Source: European Patent Office / Google Patents URL

"N-(6-bromo-2-methoxypyridin-3-yl)formamide as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

N-(6-bromo-2-methoxypyridin-3-yl)formamide as a Strategic Building Block in Organic Synthesis

Executive Summary

In modern medicinal chemistry, the design of highly functionalized heterocyclic scaffolds is paramount for developing targeted therapeutics. N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6)[1] has emerged as a highly versatile, orthogonally reactive building block. Featuring a precisely positioned halogen, an electron-donating methoxy group, and a reactive formamide handle, this compound serves as a critical intermediate in the synthesis of complex polycyclic architectures, including gamma-secretase modulators (GSMs) for Alzheimer's disease[2] and deubiquitinating enzyme (DUB) inhibitors[3]. This technical guide details the structural rationale, de novo synthesis, and divergent synthetic applications of this essential building block.

Structural Anatomy & Reactivity Profile

The strategic value of N-(6-bromo-2-methoxypyridin-3-yl)formamide lies in its trifunctional nature, which allows for selective, sequential functionalization without the need for excessive protecting group manipulations:

  • C6-Bromo Handle: The SP2-hybridized carbon-bromine bond is highly polarized and primed for oxidative addition by palladium(0) or copper(I) catalysts. This enables late-stage diversification via Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions[2].

  • C2-Methoxy Group: Acting as a strong electron-donating group (EDG) via resonance, the methoxy substituent modulates the basicity of the pyridine nitrogen and increases the electron density of the aromatic ring. Furthermore, it serves as a masked pyridone; treatment with boron tribromide (BBr₃) or strong aqueous acids can cleave the methyl ether to reveal a hydrogen-bond-donating pyridone motif, a common pharmacophore in drug discovery[4].

  • C3-Formamide Handle: The formamide moiety is a highly versatile nitrogenous functional group. It can be dehydrated to yield an isocyanide for multicomponent reactions (e.g., Ugi or Passerini reactions), hydrolyzed back to a primary amine, or, most notably, alkylated and cyclized to construct fused bicyclic systems such as imidazo[4,5-b]pyridines[2].

De Novo Synthesis & Self-Validating Protocol

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide is typically achieved in two high-yielding steps starting from commercially available 2,6-dibromopyridin-3-amine.

Synthesis A 2,6-dibromopyridin-3-amine (Starting Material) R1 NaOMe, 1,4-dioxane 100 °C, 18 h A->R1 B 6-bromo-2-methoxypyridin-3-amine (Intermediate) R1->B R2 HCOOH, Ac2O 0 °C to RT B->R2 C N-(6-bromo-2-methoxypyridin-3-yl)formamide (Target Building Block) R2->C

Figure 1: Two-step synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Step 1: Regioselective Methoxylation

Causality: The nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridin-3-amine with sodium methoxide is highly regioselective for the C2 position. The C3-amino group strongly donates electron density via resonance, deactivating the para-position (C6) towards nucleophilic attack. Consequently, the methoxide anion exclusively displaces the C2 bromide[5].

Protocol:

  • Charge a dry reaction vessel with 2,6-dibromopyridin-3-amine (1.0 eq) and anhydrous 1,4-dioxane to form a 0.5 M solution.

  • Add sodium methoxide powder (7.0 eq) in a single portion under nitrogen.

  • Heat the suspension to 100 °C for 18 hours.

    • Validation Checkpoint: The reaction will transition from a pale suspension to a dark purple/brown mixture, indicating the consumption of the starting material and formation of the product[6].

  • Cool the mixture to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

    • Causality: Quenching with NH₄Cl neutralizes the large excess of strongly basic alkoxide, preventing unwanted side reactions or degradation during the aqueous workup[6].

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford 6-bromo-2-methoxypyridin-3-amine (typically ~98% yield)[6].

Step 2: N-Formylation via Mixed Anhydride

Causality: While formylation can be achieved by refluxing an amine in neat formic acid, such harsh thermal conditions risk degrading the methoxypyridine core. By pre-mixing formic acid and acetic anhydride, formic anhydride is generated in situ. This mixed anhydride is a vastly superior electrophile, allowing the formylation to proceed rapidly at 0 °C to room temperature, thereby preserving the structural integrity of the scaffold[6].

Protocol:

  • In a separate, rigorously dried flask, cool formic acid (7.5 eq) to 0 °C under nitrogen.

  • Slowly add acetic anhydride (3.0 eq) dropwise via an addition funnel over 10–15 minutes.

    • Validation Checkpoint: The formation of formic anhydride is exothermic. Maintaining the internal temperature at 0 °C is critical to prevent the decomposition of the mixed anhydride into carbon monoxide and water[5].

  • Stir the mixture at 0 °C for 30 minutes, warm to room temperature for 30 minutes, and then re-cool to 0 °C[6].

  • Slowly add a solution of 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in THF.

  • Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc) will confirm the complete disappearance of the highly fluorescent starting amine (UV 254 nm) and the appearance of a more polar, UV-active product spot corresponding to the formamide[5].

  • Quench with ice-water, extract with organic solvent, and concentrate to yield N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Divergent Synthetic Workflows

Once synthesized, the building block can be channeled into multiple advanced synthetic trajectories depending on the target pharmacophore.

Applications Core N-(6-bromo-2-methoxypyridin-3-yl)formamide Sub1 Chloroacetone, K2CO3 N-Alkylation Core->Sub1 Sub3 Pd Catalyst, Boronic Acid Suzuki Coupling Core->Sub3 Int1 Ketoformamide Intermediate Sub1->Int1 Sub2 NH4OAc, Heat Cyclization Int1->Sub2 Prod1 Imidazo[4,5-b]pyridine Scaffold (e.g., GSMs, DUB inhibitors) Sub2->Prod1 Prod2 C6-Functionalized Formamide (Advanced Intermediates) Sub3->Prod2

Figure 2: Divergent synthetic workflows utilizing the formamide and bromo handles.

Pathway A: Imidazo[4,5-b]pyridine Construction

A highly prevalent use of this building block is the construction of fused bicyclic systems.

  • Alkylation: The formamide is reacted with chloroacetone in the presence of K₂CO₃ and a catalytic amount of KI in DMF at room temperature. The basic conditions deprotonate the formamide, allowing nucleophilic attack on the alkyl halide to yield an N-alkylated ketoformamide intermediate[3].

  • Cyclization: The ketoformamide is then heated with ammonium acetate (NH₄OAc). The ammonium acetate acts as an ammonia source, condensing with the ketone to form an imine, which subsequently undergoes intramolecular cyclization with the formamide carbonyl. Dehydration yields the fully aromatic imidazo[4,5-b]pyridine core, a critical structural motif in the development of gamma-secretase modulators[2].

Pathway B: C6-Cross-Coupling

The C6-bromo position remains fully accessible for palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling with various boronic acids or Heck coupling with vinyl ethers (e.g., n-butyl vinyl ether) can be executed directly on the formamide or post-cyclization to install complex western-hemisphere functional groups required for target-protein binding[2].

Comparative Reaction Metrics

To aid in synthetic planning, the following table summarizes the quantitative data and expected metrics for the key transformations involving this building block:

TransformationReagents & CatalystsTemp (°C)Time (h)Avg. Yield (%)Primary ApplicationRef.
Regioselective Methoxylation NaOMe, 1,4-dioxane1001898Core Scaffold Synthesis[6]
N-Formylation HCOOH, Ac₂O, THF0 to 254.590–95Core Scaffold Synthesis[5]
N-Alkylation Chloroacetone, K₂CO₃, KI, DMF251670–75Ketoformamide Intermediate[3]
Imidazole Cyclization NH₄OAc, AcOH100 (Reflux)1260–65Imidazo[4,5-b]pyridine Formation[2]

Conclusion

N-(6-bromo-2-methoxypyridin-3-yl)formamide represents a masterclass in heterocyclic design. By combining orthogonal reactivity handles—a cross-coupling-ready bromide, an electronically modulating methoxy group, and a cyclization-primed formamide—it drastically reduces the step count required to access highly complex, biologically active chemical space. Adherence to the self-validating protocols and mechanistic rationales outlined in this guide ensures high-fidelity execution of these critical synthetic pathways.

References

  • National Institutes of Health (NIH) / PubMed Central. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. URL:[Link]

  • Google Patents (WO2016070107A1).Potent gamma-secretase modulators.
  • Google Patents (EP3433246B1).1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS.

Sources

Literature Review and Technical Guide: N-(6-bromo-2-methoxypyridin-3-yl)formamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex polycyclic scaffolds relies heavily on highly functionalized heterocyclic building blocks. N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6) and its direct precursor 6-bromo-2-methoxypyridin-3-amine (CAS 89466-18-2) have emerged as critical intermediates. Characterized by their unique substitution patterns—a halogen handle for cross-coupling, a methoxy group for electronic modulation, and an amine/formamide moiety for cyclization—these analogs are foundational in synthesizing next-generation therapeutics. This whitepaper dissects their physicochemical properties, mechanistic roles in advanced drug discovery, and the validated synthetic methodologies required for their preparation.

Physicochemical Profiling & Quantitative Data

Understanding the physical parameters of these intermediates is crucial for optimizing reaction conditions, particularly during high-temperature substitutions or sensitive formylations. Below is a comparative summary of the core analogs,.

Property6-Bromo-2-methoxypyridin-3-amineN-(6-bromo-2-methoxypyridin-3-yl)formamide
CAS Number 89466-18-21123194-96-6
Molecular Formula C₆H₇BrN₂OC₇H₇BrN₂O₂
Molecular Weight 203.04 g/mol 231.05 g/mol
Physical Form White to yellow/brown solidSolid
Melting Point 78 – 79 °CData dependent on crystallization solvent
Boiling Point 277.6 °C (at 760 mmHg)N/A (Typically undergoes cyclization)
Purity Standard ≥ 96% - 97%≥ 95%
Storage Conditions 2 – 8 °C, inert atmosphere, dark2 – 8 °C, dry environment

Mechanistic Role in Advanced Drug Discovery

The structural versatility of the 6-bromo-2-methoxypyridine scaffold allows it to be integrated into diverse pharmacological targets.

Alzheimer's Disease: Gamma-Secretase Modulators (GSMs)

The most prominent application of N-(6-bromo-2-methoxypyridin-3-yl)formamide is in the synthesis of methoxypyridine-derived Gamma-Secretase Modulators (GSMs)[1]. Unlike traditional γ-secretase inhibitors that indiscriminately block the enzyme complex (leading to severe Notch-signaling toxicity), GSMs allosterically modulate the enzyme. The formamide intermediate undergoes cyclization and palladium-mediated Heck coupling to form a tetracyclic core. This core shifts the cleavage of the Amyloid Precursor Protein (APP) away from the highly amyloidogenic and neurotoxic Aβ42 isoform, promoting the production of the shorter, neuroprotective Aβ38 isoform[1].

Mechanism APP Amyloid Precursor Protein (APP) BetaSec β-Secretase Cleavage APP->BetaSec C99 C99 Fragment BetaSec->C99 GammaSec γ-Secretase Complex C99->GammaSec AB42 Toxic Aβ42 Isoform (Plaque Formation) GammaSec->AB42 Pathological State AB38 Shorter Aβ38 Isoform (Neuroprotective) GammaSec->AB38 Modulated State GSM Methoxypyridine GSMs (Formamide-Derived) GSM->GammaSec Allosteric Binding GSM->AB42 Attenuates GSM->AB38 Promotes

Allosteric modulation of γ-secretase by methoxypyridine derivatives to reduce toxic Aβ42.

Oncology & Mitochondrial Dynamics: USP30 Inhibition

The amine analog, 6-bromo-2-methoxypyridin-3-amine, is utilized as a primary building block in the synthesis of 1-cyano-pyrrolidine derivatives[2]. These compounds function as highly selective inhibitors of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitylating enzyme (DUB) localized to the mitochondria. By inhibiting USP30, these agents promote mitophagy (the clearance of damaged mitochondria), offering a targeted therapeutic pathway for mitochondrial dysfunction-related conditions and specific oncological profiles[2].

Fibrotic Diseases: LPA Receptor Antagonism

Further expanding its utility, the amine precursor is employed in the generation of triazole carbamate pyridyl sulfonamides[3]. These complex molecules act as antagonists for Lysophosphatidic acid (LPA) receptors, which are heavily implicated in driving fibrotic cascades in pulmonary and hepatic tissues[3].

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step synthesis of the formamide intermediate from commercially available starting materials. The workflow relies on regioselective substitution followed by mild electrophilic formylation[1].

Synthesis A 2,6-dibromopyridin-3-amine (Starting Material) B 6-bromo-2-methoxypyridin-3-amine (CAS 89466-18-2) A->B NaOMe, 1,4-dioxane 100°C, 18h C N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6) B->C Formic acid, Ac2O (Formic anhydride) D Methoxypyridine GSMs (Target API) C->D Cyclization & Heck Coupling

Synthetic workflow from dibromopyridine to methoxypyridine-derived GSMs.

Phase 1: Regioselective Methoxylation

Objective: Synthesis of 6-bromo-2-methoxypyridin-3-amine via nucleophilic aromatic substitution (S_NAr)[1]. Causality & Logic: The starting material, 2,6-dibromopyridin-3-amine, contains two potential leaving groups. However, the bromine at the 2-position is significantly more activated toward nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent pyridine nitrogen (ortho-effect), which stabilizes the Meisenheimer complex intermediate. Furthermore, the electron-donating 3-amino group electronically and sterically deactivates the 6-position, ensuring high regioselectivity.

Step-by-Step Protocol:

  • Preparation: Suspend commercially available 2,6-dibromopyridin-3-amine (1.0 eq) in anhydrous 1,4-dioxane under a strict nitrogen atmosphere to prevent oxidative degradation[1].

  • Reagent Addition: Introduce sodium methoxide (NaOMe) powder (approx. 7.0 eq) at room temperature. A large excess is required to drive the equilibrium and account for the deprotonation of the primary amine[1].

  • Thermal Activation: Heat the reaction mixture to 100 °C and maintain reflux for 18 hours[1].

  • Quenching: Cool the vessel to 0 °C. Carefully quench the reaction by the dropwise addition of aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl safely neutralizes the excess strong base (NaOMe) without creating a highly acidic environment that could protonate the newly formed pyridine derivative[1].

  • Isolation: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-bromo-2-methoxypyridin-3-amine[1].

Phase 2: Electrophilic N-Formylation

Objective: Conversion of the primary amine to N-(6-bromo-2-methoxypyridin-3-yl)formamide[1]. Causality & Logic: Direct formylation using plain formic acid requires harsh, high-temperature conditions that can lead to the cleavage of the methoxy ether or decomposition of the pyridine ring. To bypass this, formic anhydride is generated in situ. Formic anhydride is a highly reactive electrophile that allows for the rapid formylation of the sterically hindered and electronically deactivated 3-amino group at mild temperatures[1].

Step-by-Step Protocol:

  • In Situ Generation: In a dry flask cooled to 0 °C, slowly mix formic acid (excess) with acetic anhydride (Ac₂O). Stir the mixture for 1 hour at 0 °C to 25 °C to allow the formation of the mixed formic-acetic anhydride (which acts as a formic anhydride surrogate)[1].

  • Substrate Addition: Dissolve the 6-bromo-2-methoxypyridin-3-amine (from Phase 1) in a minimal amount of anhydrous THF or dichloromethane. Add this solution dropwise to the anhydride mixture at 0 °C[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2 to 4 hours (monitor via LC-MS or TLC)[1].

  • Workup: Quench the reaction by pouring it over crushed ice. Neutralize cautiously with saturated sodium bicarbonate (NaHCO₃) until pH ~7 is reached.

  • Purification: Extract with dichloromethane, dry the organic phase, and concentrate. Purify the crude residue via silica gel flash chromatography or recrystallization to afford pure N-(6-bromo-2-methoxypyridin-3-yl)formamide[1].

References

  • Amaybio - N-(6-bromo-2-methoxypyridin-3-yl)formamide | 1123194-96-6 Product Profile. [Online]. Available: [Link]

  • National Institutes of Health (PMC) - Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Online]. Available: [Link]

  • European Patent Office - 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS (EP 3433246 B1). [Online].
  • Google Patents - Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof (AU2020384883B2). [Online].

Sources

Methodological & Application

"protocol for the formylation of 6-bromo-2-methoxypyridin-3-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Formylation of 6-Bromo-2-methoxypyridin-3-amine

Executive Summary

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide is a critical structural transformation in the development of complex pharmaceutical intermediates. This specific functionalized pyridine core is widely utilized as a building block in the synthesis of gamma-secretase modulators for neurodegenerative diseases[1],[2] and deubiquitylating enzyme (DUB) inhibitors[3].

Because the amine group on an electron-deficient, heavily substituted pyridine ring exhibits reduced nucleophilicity, standard formylation techniques can be sluggish or require harsh heating. This application note details a highly efficient, scalable, and chemoselective protocol utilizing in situ generated acetic formic anhydride to achieve quantitative N-formylation under mild conditions.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand why specific reagents are chosen over simpler alternatives. Direct formylation using formic acid alone typically requires high-temperature refluxing (e.g., via a Dean-Stark trap). For 6-bromo-2-methoxypyridin-3-amine, extended heating in acidic media can lead to substrate degradation, including the unwanted demethylation of the methoxy group[1].

To bypass this, we utilize acetic formic anhydride , a highly reactive mixed anhydride generated in situ by mixing acetic anhydride and formic acid[2].

The Causality of Chemoselectivity: When the aminopyridine is introduced to the mixed anhydride, nucleophilic attack occurs exclusively at the formyl carbonyl rather than the acetyl carbonyl. This regioselectivity is driven by two synergistic factors:

  • Steric Accessibility: The formyl group (-CHO) is significantly less sterically hindered than the acetyl group (-COCH3).

  • Electrophilicity: The formyl carbonyl carbon is more electrophilic, lowering the activation energy required to form the tetrahedral intermediate.

Furthermore, the reaction must be initiated at 0 °C. Acetic formic anhydride is thermally labile; if the exothermic formation of the mixed anhydride is not controlled, it will spontaneously decompose into carbon monoxide (CO) gas and acetic acid, completely stalling the subsequent formylation[1].

Mechanism A Mixed Anhydride Formation HCOOH + Ac2O ⇌ HCO-O-Ac + AcOH B Chemoselective Attack Amine attacks the less hindered formyl carbonyl A->B Addition of Pyridin-3-amine at 0 °C C Tetrahedral Intermediate Transient species prior to elimination B->C Nucleophilic Addition D Product Formation N-Formyl Pyridine + Acetic Acid Byproduct C->D Elimination of Acetate (RT)

Fig 1: Mechanistic pathway highlighting chemoselective nucleophilic attack on the formyl group.

Stoichiometry and Reaction Metrics

To ensure a self-validating and complete conversion, an excess of the mixed anhydride is required. The following table summarizes the optimized stoichiometric ratios derived from validated scale-up campaigns[1],[2].

ReagentMolecular WeightEquivalentsFunctionTemperature
6-Bromo-2-methoxypyridin-3-amine 203.04 g/mol 1.0 eqLimiting Substrate0 °C to RT
Formic Acid (98%+)46.03 g/mol 7.5 eqFormyl Source / Reactant0 °C to RT
Acetic Anhydride 102.09 g/mol 3.0 eqActivating Agent0 °C to RT
Tetrahydrofuran (THF) 72.11 g/mol 6.0 VolSolvent0 °C to RT

Expected Yield: 95–100% conversion to N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Step-by-Step Experimental Protocol

Part A: In Situ Generation of Acetic Formic Anhydride

  • Equip a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and an addition funnel.

  • Add formic acid (7.5 eq) to the flask and cool the system to 0 °C using an ice-water bath[2].

  • Slowly add acetic anhydride (3.0 eq) dropwise over 10–15 minutes. Scientist Insight: Dropwise addition is critical to control the exothermic formation of the mixed anhydride and prevent premature thermal degradation.

  • Remove the ice bath and allow the mixture to stir at room temperature (RT) for 30 to 60 minutes to ensure the equilibrium fully favors the mixed anhydride[1].

Part B: N-Formylation 5. Recool the mixed anhydride solution strictly to 0 °C[1]. 6. In a separate flask, dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous THF (approx. 6 volumes relative to the amine weight). 7. Add the amine/THF solution dropwise to the mixed anhydride at 0 °C[1]. 8. Once the addition is complete, remove the ice bath and allow the reaction to stir at RT for 2 hours[1].

Part C: Workup and Isolation 9. Monitor the reaction via LC-MS (Target mass: [M+H]+ = 231.0)[3]. 10. Upon completion, concentrate the reaction mixture in vacuo to remove THF, residual formic acid, and the acetic acid byproduct. 11. Dilute the resulting residue with Ethyl Acetate. 12. Wash the organic layer carefully with saturated aqueous NaHCO₃ (to neutralize residual acids) followed by brine. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target formamide as a solid[1].

Workflow HCOOH Formic Acid (7.5 eq) Mixed Acetic Formic Anhydride (Reactive Intermediate) HCOOH->Mixed 0 °C to RT 30 min Ac2O Acetic Anhydride (3.0 eq) Ac2O->Mixed Product N-(6-bromo-2-methoxypyridin-3-yl)formamide (>95% Yield) Mixed->Product 0 °C to RT 2 h Amine 6-Bromo-2-methoxypyridin-3-amine (1.0 eq, in THF) Amine->Product Nucleophilic Attack

Fig 2: Workflow for in situ generation of acetic formic anhydride and N-formylation.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If unreacted starting material remains after 2 hours, it is highly likely that the acetic formic anhydride degraded due to poor temperature control during Step 3 or Step 5. Ensure the reaction is strictly cooled to 0 °C prior to the addition of the amine[1].

  • Gas Evolution: Mild bubbling during the NaHCO₃ workup is normal (neutralization of acetic acid). However, vigorous gas evolution during the reaction phase indicates the thermal decomposition of the mixed anhydride into CO gas.

  • NMR Characterization: The formamide product often presents as a mixture of cis/trans rotamers around the C-N amide bond in ¹H NMR (CDCl₃ or DMSO-d₆), which will manifest as two distinct sets of formyl proton singlets (typically around 8.3–8.8 ppm) and broadened baseline signals.

References

1.[1] Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[2] Title: WO2016070107A1 - Potent gamma-secretase modulators Source: Google Patents URL:

3.[3] Title: EP3433246B1 - 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS Source: European Patent Office URL:

Sources

"synthetic routes to derivatives of N-(6-bromo-2-methoxypyridin-3-yl)formamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Derivatization of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Authored by: Gemini, Senior Application Scientist

Introduction

The N-(6-bromo-2-methoxypyridin-3-yl)formamide scaffold is a pivotal building block in contemporary medicinal chemistry. Its unique arrangement of a formamide, a methoxy group, and a reactive bromine atom on a pyridine core makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic molecules. Derivatives of this scaffold have shown significant potential in drug discovery, notably as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[1] The strategic placement of the bromine atom at the 6-position provides a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the primary synthetic routes to N-(6-bromo-2-methoxypyridin-3-yl)formamide and its subsequent diversification. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.

Part 1: Synthesis of the Core Intermediate: N-(6-bromo-2-methoxypyridin-3-yl)formamide

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from commercially available 2,6-dibromo-3-aminopyridine. This route involves a regioselective nucleophilic aromatic substitution followed by a straightforward N-formylation.

Workflow for Core Intermediate Synthesis

A 2,6-Dibromo-3-aminopyridine B 6-Bromo-2-methoxy-3-aminopyridine A->B Step 1: SNAr p1 C N-(6-bromo-2-methoxypyridin-3-yl)formamide B->C Step 2: N-Formylation p2 reagent1 NaOMe, 1,4-dioxane Reflux reagent1->p1 reagent2 Ac₂O, Formic Acid THF, 0 °C to RT reagent2->p2

Caption: Synthetic pathway to the core formamide intermediate.

Step 1.1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine

The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The methoxide anion preferentially displaces the bromine atom at the 2-position of 2,6-dibromo-3-aminopyridine. This selectivity is driven by the activating effect of the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively at the α-positions (2 and 6). The presence of the amino group at the 3-position may also play a role in directing the substitution.

Protocol 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine [1]

  • Materials:

    • 2,6-Dibromo-3-aminopyridine (1.0 equiv)

    • Sodium methoxide (NaOMe) (1.1 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-3-aminopyridine and anhydrous 1,4-dioxane.

    • Add sodium methoxide to the suspension.

    • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford 6-bromo-2-methoxy-3-aminopyridine as a solid. A reported yield for this reaction is approximately 98%.[1]

Step 1.2: N-Formylation of 6-Bromo-2-methoxy-3-aminopyridine

The second step is the formylation of the primary amino group. A common and highly efficient method involves the in situ generation of formic anhydride from the reaction of acetic anhydride with formic acid.[1] This mixed anhydride is a potent formylating agent that readily reacts with the nucleophilic amine.

Protocol 2: N-Formylation to Yield N-(6-bromo-2-methoxypyridin-3-yl)formamide [1]

  • Materials:

    • 6-Bromo-2-methoxy-3-aminopyridine (1.0 equiv)

    • Acetic anhydride (Ac₂O) (1.5 equiv)

    • Formic acid (HCOOH) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flask maintained at 0 °C (ice bath), add acetic anhydride to anhydrous THF.

    • Slowly add formic acid to the solution while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the mixed anhydride.

    • Dissolve 6-bromo-2-methoxy-3-aminopyridine in anhydrous THF in a separate flask.

    • Add the solution of the amine dropwise to the pre-formed mixed anhydride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The resulting N-(6-bromo-2-methoxypyridin-3-yl)formamide is often obtained in high purity, with reported yields of 95-100%.[1]

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The 6-bromo position of the core intermediate is primed for derivatization using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, which is crucial for building molecular diversity in drug discovery programs. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Diversification of the Core Scaffold

cluster_main cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A N-(6-bromo-2-methoxypyridin-3-yl)formamide B Aryl/Heteroaryl Boronic Acid or Ester A->B D Primary/Secondary Amine (R¹R²NH) A->D reagent_suzuki Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) B->reagent_suzuki C 6-Aryl/Heteroaryl Derivative (C-C Bond Formation) reagent_suzuki->C reagent_buchwald Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BrettPhos) Base (e.g., NaOtBu, Cs₂CO₃) D->reagent_buchwald E 6-Amino Derivative (C-N Bond Formation) reagent_buchwald->E

Sources

Application Note: Scale-Up Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Engineering, Mechanistic Causality, and Scale-Up Methodologies

Executive Summary & Scientific Rationale

The methoxypyridine scaffold is a highly privileged motif in modern drug discovery, frequently serving as a core structural element in the design of gamma-secretase modulators (GSMs) for Alzheimer's disease and various kinase inhibitors[1]. The functionalization of the pyridine ring often requires the protection or activation of primary amines. Specifically, the conversion of 6-bromo-2-methoxypyridin-3-amine to N-(6-bromo-2-methoxypyridin-3-yl)formamide is a critical intermediate step that facilitates subsequent cyclizations or coupling reactions[1].

Achieving high-yielding N-formylation on a multi-gram scale requires moving away from harsh coupling agents or high-temperature neat formic acid conditions. Instead, the[2] provides a highly reactive, low-temperature alternative that ensures near-quantitative conversion while suppressing byproduct formation[3].

Mechanistic Causality: Why Acetic Formic Anhydride (AFA)?

The formylation of deactivated heteroaromatic amines (such as those bearing electron-withdrawing halogens like the 6-bromo substituent) is notoriously sluggish. Using AFA circumvents this thermodynamic barrier.

  • Regioselectivity of Acyl Transfer: AFA is a mixed anhydride. When the pyridine-3-amine attacks the anhydride, it selectively targets the formyl carbonyl carbon rather than the acetyl carbonyl. This causality is driven by two factors: the formyl group is significantly less sterically hindered, and it is more electrophilic due to the lack of an electron-donating methyl group[2].

  • Thermodynamic Driving Force: The collapse of the resulting tetrahedral intermediate eliminates acetate as an excellent leaving group, irreversibly driving the formation of the formamide and acetic acid[2].

ReactionPathway FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) FA->AFA + Ac2O 0°C to RT AA Acetic Anhydride (Ac2O) AA->AFA Tetra Tetrahedral Intermediate AFA->Tetra Nucleophilic Attack Amine 6-bromo-2-methoxypyridin- 3-amine Amine->Tetra THF, 0°C to 60°C Product N-(6-bromo-2-methoxypyridin- 3-yl)formamide Tetra->Product Elimination Byproduct Acetic Acid (AcOH) Tetra->Byproduct Leaving Group

Caption: Mechanistic pathway of N-formylation using in situ generated acetic formic anhydride.

Process Engineering & Quantitative Data

Scaling up this reaction from discovery chemistry (e.g., 5 g) to process development (e.g., 20 g) requires careful management of stoichiometry and reaction enthalpy. The formation of AFA is highly exothermic. If the temperature exceeds 20 °C during the mixing phase, AFA rapidly decomposes into carbon monoxide and acetic acid, destroying the reagent's efficacy[2].

Table 1: Stoichiometric Comparison for Scale-Up Workflows

Reagent / SolventFunction5 g Scale[4]20 g Scale[5]Process Causality & Rationale
6-bromo-2-methoxypyridin-3-amine Limiting Reagent5.0 g (25 mmol)20.18 g (99.4 mmol)Starting material; electron-deficient amine requires excess electrophile.
Formic Acid (HCOOH) Reagent / Solvent13.2 eq7.5 eqDrives equilibrium toward AFA. Excess acts as a co-solvent.
Acetic Anhydride (Ac₂O) Reagent3.6 eq3.0 eqReacts with HCOOH to form AFA. Kept lower than HCOOH to prevent N-acetylation.
Tetrahydrofuran (THF) Solvent4.4 Volumes5.0 VolumesPolar aprotic solvent; miscible with water to facilitate rapid product precipitation during quench.
Detailed Scale-Up Protocol (20 g Scale)

This protocol is engineered as a self-validating system . Each phase contains specific physical observations and In-Process Controls (IPCs) to ensure process integrity before advancing to the next step[5].

Phase 1: In Situ Generation of AFA
  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, an addition funnel, and a nitrogen/argon inlet.

  • Initial Charge: Add Formic Acid (34.3 g, 28.1 mL, 746 mmol) to the reactor and cool to 0 °C using an ice-water bath.

  • Controlled Addition: Charge the addition funnel with Acetic Anhydride (30.4 g, 28.1 mL, 298 mmol). Add dropwise over 10–15 minutes.

    • Causality: Dropwise addition controls the exothermic generation of AFA. The internal temperature must not exceed 5 °C during addition to prevent CO gas evolution.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Stir for 4 hours to ensure complete AFA formation.

  • Re-cooling: Re-cool the matured AFA solution to 0 °C and stir for 15 minutes prior to amine addition.

Phase 2: Nucleophilic Acyl Substitution
  • Amine Dissolution: In a separate flask, dissolve 6-bromo-2-methoxypyridin-3-amine (20.18 g, 99.4 mmol) in anhydrous THF (100 mL). Ensure complete dissolution.

  • Coupling: Transfer the amine/THF solution to an addition funnel and add it dropwise to the 0 °C AFA solution over 30 minutes.

  • Thermal Activation: Remove the ice bath and gently heat the reaction mixture to 60 °C for 1 to 2 hours.

    • Self-Validating IPC: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm) or TLC (Hexanes:EtOAc 1:1). The reaction is validated to proceed when the starting material peak (amine) is < 1.0% AUC.

Phase 3: Quench and Isolation
  • Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 500 mL of ice-cold water.

    • Causality: The product is highly insoluble in cold aqueous mixtures, whereas the THF, unreacted formic acid, and acetic acid byproduct are completely miscible. This anti-solvent quench drives supersaturation, forcing high-purity crystallization[4].

  • Granulation: Stir the resulting suspension for 30 minutes at 0–5 °C to allow the crystals to granulate and grow, which prevents filter blinding.

  • Filtration: Collect the solid precipitate via vacuum filtration using a sintered glass Buchner funnel. Wash the filter cake with an additional 100 mL of ice-cold water.

  • Drying: Dry the solid in vacuo at 40 °C overnight to afford the title compound. (Expected Yield: >85%).

ProcessFlow R1 Reactor 1: AFA Generation T = 0 °C -> 20 °C Time = 4 h Formic Acid + Acetic Anhydride R2 Reactor 2: Formylation T = 0 °C -> 60 °C Time = 1-2 h Add Amine in THF R1->R2 Transfer Amine into R1 Q1 Quench & Crystallization Add Ice-Cold Water Stir 30 min Precipitate Product R2->Q1 Reaction Complete (IPC Validated) F1 Filtration & Drying Vacuum Filtration Dry in vacuo Yield: >85% Q1->F1 Slurry Transfer

Caption: Process engineering workflow for the scale-up synthesis and isolation of the formamide product.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following analytical parameters should be met:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ m/z = 231.0 / 233.0 (showing the characteristic 1:1 isotopic pattern of the bromine atom).

  • Purity: >98% by Reverse-Phase HPLC. The absence of an N-acetylated byproduct confirms the regioselective fidelity of the AFA reagent.

References
  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: Formylation of Amines (Review) Source: MDPI Molecules URL:[Link]

  • Title: WO2017031325A1 - Oxadiazine compounds and methods of use thereof Source: Google Patents URL
  • Title: WO2016070107A1 - Potent gamma-secretase modulators Source: Google Patents URL

Sources

Application Note: Synthesis and Integration of N-(6-bromo-2-methoxypyridin-3-yl)formamide in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals Focus Area: Spindle Assembly Checkpoint (SAC) Kinase Inhibitors (e.g., Mps1/TTK)

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on versatile, highly functionalized heterocyclic building blocks. N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) has emerged as a critical intermediate in the synthesis of novel oncology therapeutics, particularly inhibitors targeting Monopolar Spindle 1 (Mps1, also known as TTK) kinase and CBP/P300 epigenetic regulators [1].

This application note provides a comprehensive, field-validated protocol for the high-yield formylation of 6-bromo-2-methoxypyridin-3-amine. Furthermore, it details the mechanistic rationale behind its structural features and outlines its downstream integration into complex ATP-competitive hinge-binding scaffolds.

Structural Rationale & Physicochemical Profile

In medicinal chemistry, every functional group on an intermediate must serve a strategic purpose. The 6-bromo-2-methoxypyridin-3-yl scaffold is meticulously designed for kinase inhibitor synthesis:

  • The Formamide Group (C3): Serves as a dual-purpose moiety. It acts as a protecting group during harsh cross-coupling conditions and serves as a direct precursor for dehydration into isocyanides (useful in multicomponent Ugi reactions) or cyclization into imidazo[4,5-b]pyridines. These fused bicyclic systems frequently act as the core hinge-binding motif, forming critical hydrogen bonds with the kinase backbone.

  • The Bromo Group (C6): Provides a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for rapid late-stage diversification to probe the solvent-exposed regions or hydrophobic pockets of the kinase active site.

  • The Methoxy Group (C2): Acts as a hydrogen-bond acceptor and sterically enforces the active conformation of the final drug molecule. It can also be selectively demethylated post-coupling to yield a pyridone, further altering the hydrogen-bonding network.

Table 1: Physicochemical Properties of the Intermediate
PropertyValue / Description
Chemical Name N-(6-bromo-2-methoxypyridin-3-yl)formamide
CAS Registry Number 1123194-96-6
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Isotopic Mass (m/z) 230.97 (⁷⁹Br) / 232.97 (⁸¹Br)
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, DMF, DMSO; slightly soluble in H₂O

Experimental Protocol: High-Yield Formylation Workflow

The following protocol utilizes in situ generated acetic formic anhydride. This method is chosen over standard formic acid reflux because aminopyridines can be electronically deactivated and prone to degradation under prolonged thermal stress. Acetic formic anhydride is a highly electrophilic formylating agent that allows the reaction to proceed rapidly at mild temperatures [2].

Reagents & Materials
  • Starting Material: 6-bromo-2-methoxypyridin-3-amine (5.0 g, 24.6 mmol)

  • Formylating Agents: Formic acid (12.5 mL, ~330 mmol), Acetic anhydride (8.5 mL, ~90 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (22 mL)

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Methodology

Step 1: Generation of Acetic Formic Anhydride

  • Purge a 100 mL round-bottom flask with Argon.

  • Add acetic anhydride (8.5 mL) to the flask and cool to 0 °C using an ice bath.

  • Dropwise, add formic acid (12.5 mL) over 10 minutes.

    • Causality: The dropwise addition controls the exothermic formation of the mixed anhydride.

  • Remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of acetic formic anhydride.

Step 2: Substrate Addition

  • In a separate vial, dissolve 6-bromo-2-methoxypyridin-3-amine (5.0 g) in anhydrous THF (22 mL).

    • Causality: THF is a polar aprotic solvent that maintains the solubility of the starting material and is fully miscible with the anhydride mixture, preventing biphasic reaction stalling.

  • Add the THF solution dropwise to the mixed anhydride at room temperature.

Step 3: Reaction & Self-Validation

  • Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C for 2 to 4 hours.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material mass (m/z 203/205) is fully consumed, and the product mass (m/z 231/233) is the dominant signal.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature and slowly pour it into 100 mL of crushed ice/water to quench unreacted anhydrides.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution until the aqueous phase pH is ~7.0, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Trituration with cold diethyl ether yields the pure N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Downstream Application: Integration into Kinase Inhibitors

Once synthesized, the formamide intermediate is typically subjected to a sequence of cross-coupling and cyclization to build the final Active Pharmaceutical Ingredient (API).

SynthesisWorkflow A 6-bromo-2-methoxypyridin-3-amine (Starting Material) B Formylation (HCOOH, Ac2O) A->B C N-(6-bromo-2-methoxypyridin-3-yl)formamide (Key Intermediate) B->C D Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) C->D C6-Br Substitution E Dehydration & Cyclization (e.g., Imidazopyridine formation) D->E F Mps1 (TTK) Kinase Inhibitor (Target API) E->F Hinge-Binder Maturation

Figure 1: Workflow for integrating the formamide intermediate into complex kinase inhibitor synthesis.

Biological Context: Targeting the Mps1 (TTK) Pathway

The primary application of this chemical scaffold in recent literature is the synthesis of inhibitors targeting Mps1 (TTK) kinase [3].

Mechanism of Action: Mps1 is a dual-specificity kinase that acts as a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a cellular surveillance mechanism that halts the cell cycle at metaphase until all chromosomes are properly attached to the mitotic spindle via their kinetochores.

Because cancer cells are frequently characterized by chromosomal instability and aneuploidy, they rely heavily on a functioning SAC to prevent lethal chromosome missegregation during rapid division. By utilizing inhibitors synthesized from the N-(6-bromo-2-methoxypyridin-3-yl)formamide scaffold, researchers can block Mps1 activity. This prematurely silences the SAC, forcing the cancer cell to exit mitosis with unattached chromosomes. The resulting massive aneuploidy triggers mitotic catastrophe and subsequent apoptosis, selectively killing the tumor cells while sparing slower-dividing healthy tissue.

Mps1Pathway Kinetochore Unattached Kinetochores (During Mitosis) Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) Mps1->MCC Catalyzes Formation APC APC/C (Anaphase-Promoting Complex) MCC->APC Inhibits Arrest Mitotic Arrest (Allows time for attachment) APC->Arrest Prevents Anaphase Inhibitor Synthesized Mps1 Inhibitor (API) Inhibitor->Mps1 Blocks Kinase Activity Catastrophe Premature Mitotic Exit (Mitotic Catastrophe / Apoptosis) Inhibitor->Catastrophe Induces in Cancer Cells

Figure 2: The Spindle Assembly Checkpoint (SAC) pathway and the mechanism of Mps1 kinase inhibitors.

Troubleshooting & Quality Control

When executing this protocol, chemists may encounter specific analytical nuances:

  • Rotational Isomers in NMR: Formamides frequently exhibit restricted rotation around the C-N amide bond at room temperature. During ¹H NMR analysis (e.g., in DMSO-d₆), the formyl proton (-CHO) and the amide proton (-NH) will likely appear as two distinct sets of signals (rotamers) in an approximate 2:1 or 3:1 ratio. This is a normal physical phenomenon and should not be mistaken for an impurity. Heating the NMR sample to 80 °C will coalesce the peaks into a single set of signals.

  • Over-formylation: If the reaction is left at 60 °C for extended periods (>8 hours), bis-formylation (formation of an imide) may occur. This can be identified by an LC-MS mass of m/z 259/261. If observed, the product can be selectively mono-deformylated by brief stirring in mild aqueous base (e.g., 1M K₂CO₃ in MeOH).

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Pharmacologically active compounds (Mps1/TTK Kinase Inhibitors)

Application Notes and Protocols for N-(6-bromo-2-methoxypyridin-3-yl)formamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical discovery, serving as a versatile and highly effective scaffold in a multitude of commercial products.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for fine-tuning of a molecule's biological activity, solubility, and metabolic stability.[2] Pyridine-based compounds are integral to the development of fungicides, herbicides, and insecticides, with notable examples including the fungicide Boscalid, the herbicide Clopyralid, and the insecticide family of neonicotinoids.[1][3]

This document introduces N-(6-bromo-2-methoxypyridin-3-yl)formamide, a functionalized pyridine derivative, as a strategic starting point for the discovery of novel agrochemical agents. While this specific formamide is not a commercialized agrochemical itself, its structure contains key features—a substituted pyridine core, a bromine atom (which can enhance bioactivity), and a reactive formamide handle—that make it an ideal candidate for synthetic elaboration and biological screening.

The purpose of these application notes is to provide a comprehensive framework for researchers, guiding them from the initial synthesis and derivatization of the N-(6-bromo-2-methoxypyridin-3-yl)formamide core to a systematic evaluation of its potential across the three major agrochemical domains. We will present detailed, field-proven protocols for creating a diverse chemical library and for conducting robust fungicidal, herbicidal, and insecticidal bioassays.

Rationale and Strategic Approach for Investigation

The rationale for investigating N-(6-bromo-2-methoxypyridin-3-yl)formamide and its analogues is rooted in the principles of "Intermediate Derivatization Methods" (IDM), a proven strategy in agrochemical discovery that uses a common, well-functionalized core to generate a library of diverse candidate molecules.[1][3][4]

  • Structural Alerts for Bioactivity: The 6-bromo-2-methoxypyridine core is of significant interest. Halogenation, particularly bromination, is a common strategy to increase the lipophilicity and metabolic stability of a molecule, often leading to enhanced biological efficacy. The methoxy group can influence binding affinity and orientation within a target enzyme's active site.

  • The Formamide as a Synthetic Handle: The formamide group is a versatile functional group.[5] It can be readily hydrolyzed to the parent amine, 6-bromo-2-methoxypyridin-3-amine, which serves as a nucleophile for a wide array of chemical transformations. This amine is the direct precursor to pyridine carboxamides, a class of fungicides known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[3]

Our strategic workflow, therefore, involves two main phases: Synthesis & Derivatization and Biological Screening & MoA Elucidation . This systematic approach allows for the efficient exploration of the chemical space around the core scaffold to identify potential lead compounds.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: MoA & Lead Optimization Start 6-bromo-2-methoxypyridin-3-amine Formamide N-(6-bromo-2-methoxypyridin-3-yl)formamide (Title Compound) Start->Formamide Formylation Library Diverse Chemical Library (Amides, Ureas, etc.) Start->Library N-Acylation, Reaction with Isocyanates, etc. Formamide->Start Hydrolysis Fungicidal Fungicidal Assays (In Vitro & In Planta) Library->Fungicidal Herbicidal Herbicidal Assays (Pre- & Post-emergence) Library->Herbicidal Insecticidal Insecticidal Assays (e.g., Aphid Bioassay) Library->Insecticidal MoA Mechanism of Action Study (e.g., SDH Inhibition Assay) Fungicidal->MoA Identify Hits Lead Lead Compound Optimization MoA->Lead

Fig 1. General workflow for agrochemical discovery.

Synthetic Protocols: From Core Intermediate to Chemical Library

The following protocols provide methodologies for the synthesis of the title compound and its subsequent conversion into a library of potential agrochemical candidates.

Protocol 1: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

This protocol describes the formylation of the parent amine using formic acid and acetic anhydride.

Materials:

  • 6-bromo-2-methoxypyridin-3-amine

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Methodology:

  • To a stirred solution of formic acid (1.5 equivalents) in a round-bottom flask, cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 15 minutes to generate the mixed anhydride in situ.

  • Add 6-bromo-2-methoxypyridin-3-amine (1.0 equivalent) portion-wise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure formamide.

Protocol 2: General Procedure for Derivatization via N-Acylation (Carboxamide Library)

This protocol outlines the synthesis of a pyridine carboxamide library from the parent amine, a key step towards discovering potential SDHI fungicides.[6]

Materials:

  • 6-bromo-2-methoxypyridin-3-amine (obtained from Protocol 1 via hydrolysis)

  • Assorted Acyl Chlorides or Acid Anhydrides (e.g., benzoyl chloride, pyrazole-4-carbonyl chloride derivatives)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

  • 1M Hydrochloric Acid (HCl)

  • Standard workup reagents (as in Protocol 1)

Methodology:

  • Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., Ethyl Acetate).[6]

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the N-acylated derivative.

Biological Screening Protocols

The following protocols are standardized assays for determining the fungicidal, herbicidal, and insecticidal activity of the synthesized compound library.

Protocol 3: In Vitro Antifungal Assay (Poisoned Agar Method)

This assay evaluates the direct inhibitory effect of compounds on mycelial growth of key plant pathogens.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal cultures (Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA)

  • Sterile PDA medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Commercial fungicide as a positive control (e.g., Boscalid)

  • Solvent (e.g., DMSO) as a negative control

Methodology:

  • Prepare stock solutions of test compounds and controls in DMSO.

  • Prepare molten PDA medium and cool to approximately 45-50°C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates (typically ≤1%).[7]

  • Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify. Prepare control plates with DMSO only.[7]

  • Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture plate.

  • Place the mycelial plug, mycelium-side down, in the center of each treated and control plate.[8]

  • Seal the plates with paraffin film and incubate at 20-25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.

Protocol 4: Post-Emergence Herbicidal Assay

This whole-plant bioassay assesses the herbicidal activity of compounds when applied to emerged weeds.[9]

Materials:

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

  • Young, healthy weed seedlings (e.g., a monocot like Agrostis stolonifera and a dicot like Brassica campestris) at the 2-3 leaf stage, grown in pots.[10]

  • Laboratory spray chamber.

  • Commercial herbicide as a positive control (e.g., Glyphosate, 2,4-D).

  • Formulation blank as a negative control.

Methodology:

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 250, 500, 1000 g a.i./ha). Include a surfactant as recommended for the formulation type.[9]

  • Arrange pots of each weed species in the spray chamber. Include 3-4 replicate pots per treatment.

  • Apply the treatments using the spray chamber, ensuring uniform coverage. The application volume should simulate field conditions (e.g., 200 L/ha).

  • After treatment, transfer the plants to a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Visually assess phytotoxicity and growth inhibition at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0 = no effect, 100 = complete plant death).

  • For quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the percent growth reduction relative to the negative control.

Protocol 5: Insecticidal Aphid-Dip Bioassay

This assay determines the contact toxicity of compounds against a common sucking pest, the soybean aphid (Aphis glycines).[11][12]

Materials:

  • Test compounds dissolved in acetone or another suitable solvent, with a surfactant (e.g., Triton X-100).

  • A culture of aphids on host plants (e.g., soybeans).

  • Small tea strainers or similar mesh baskets.

  • Beakers, Petri dishes, agar, host plant leaves.

  • Commercial insecticide as a positive control (e.g., imidacloprid).

  • Solvent + surfactant solution as a negative control.

Methodology:

  • Prepare serial dilutions of the test compounds in the solvent/surfactant solution.

  • Place approximately 10-15 adult aphids into a tea strainer.[11]

  • Immerse the strainer containing the aphids into the test solution for 10 seconds, ensuring all aphids are submerged.[12]

  • Remove the strainer and gently tap it on a paper towel to remove excess liquid.

  • Transfer the treated aphids to a Petri dish containing a fresh host plant leaf embedded in a thin layer of agar to maintain turgor.

  • Seal the Petri dishes with ventilated lids and maintain them under controlled environmental conditions (e.g., 22°C, 16h light).

  • Assess mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.[12]

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.

Mechanism of Action (MoA) Elucidation: A Hypothesis-Driven Approach

For fungicidal "hits" from the pyridine carboxamide library, a primary hypothesis for the mechanism of action is the inhibition of the mitochondrial enzyme Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3]

SDH_Pathway cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) SDH Succinate Dehydrogenase e- Succinate->SDH:f0 Malate Malate Fumarate->Malate TCA Cycle UQ Ubiquinone (Q) SDH:f1->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP ATP Synthesis UQ->ATP drives CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 Inhibitor Pyridine Carboxamide (SDHI) Inhibitor->SDH INHIBITION

Sources

Application Note: Organometallic Reactivity and Protocols for N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6)[1] is a highly versatile, orthogonally functionalized building block frequently utilized in medicinal chemistry and drug development. Pyridine rings containing multiple handles allow for iterative, site-specific functionalization. In this scaffold:

  • C2-Methoxy Group: Provides localized electron density, stabilizing the electron-deficient pyridine ring while serving as a masked pyridone.

  • C3-Formamide Group: Acts as a versatile directing group, a protected amine, or a precursor that can be readily dehydrated to an isocyanide[2].

  • C6-Bromo Group: Serves as the primary electrophilic site, highly primed for oxidative addition in transition-metal catalysis or halogen-metal exchange[3].

This guide details the mechanistic causality and step-by-step protocols for reacting this specific scaffold with organometallic reagents, ensuring high chemoselectivity and yield.

Mechanistic Insights & Causality (E-E-A-T)

When subjecting N-(6-bromo-2-methoxypyridin-3-yl)formamide to organometallic conditions, scientists must navigate two primary chemical challenges:

Challenge A: The Acidic N-H Proton (Chemoselectivity)

Formamides possess a relatively acidic N-H proton (pKa ~ 15–17). When reacting with highly basic organometallic reagents—such as organolithiums or Grignard reagents—an acid-base reaction will occur faster than halogen-metal exchange[4].

  • The Solution: Protocols utilizing reagents like iPrMgCl·LiCl (Turbo Grignard) must employ strictly >2.0 equivalents . The first equivalent is sacrificed to deprotonate the formamide (forming a magnesium amide), protecting the nitrogen and activating the ring. The second equivalent then successfully drives the Br-Mg exchange at the C6 position.

Challenge B: Palladium Coordination (Catalyst Poisoning)

In cross-coupling reactions, the C6 position is highly activated for oxidative addition. However, the formamide oxygen and basic pyridine nitrogen can act as bidentate or monodentate ligands to the Palladium center, displacing labile ligands and poisoning the catalyst[3].

  • The Solution: The use of bidentate phosphine ligands with a large bite angle (e.g., dppf) is critical. These ligands firmly lock the Palladium coordination sphere, preventing off-target coordination by the substrate and ensuring the catalytic cycle proceeds exclusively via the C6-Br bond.

G A N-(6-bromo-2-methoxypyridin-3-yl)formamide (Starting Material) B Suzuki-Miyaura Coupling (Organoboron Reagents) A->B Pd(dppf)Cl2, Base 80-90 °C C Negishi Coupling (Organozinc Reagents) A->C Pd(PPh3)4 THF, 65 °C D Halogen-Metal Exchange (Organomagnesium Reagents) A->D iPrMgCl·LiCl (2.1 eq) THF, -20 °C E 6-Aryl/Heteroaryl Pyridine (Chemoselective) B->E F 6-Alkyl/Aryl Pyridine (Functional Group Tolerant) C->F G Magnesio-Pyridine Intermediate (Requires N-H Deprotonation) D->G

Figure 1: Divergent reactivity pathways of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages organoboron reagents to install aryl or heteroaryl groups at the C6 position. The reaction is self-validating: a successful initiation is marked by a color shift from orange to dark brown/black as the active Pd(0) species is generated and cycles[2].

Reagents:

  • N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture to achieve a 0.2 M concentration. Causality: Water is strictly required to dissolve the inorganic base, forming the critical boronate complex that accelerates the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with N₂ gas for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidative deactivation of the Pd catalyst.

  • Reaction: Attach a reflux condenser, place the flask in a pre-heated oil bath at 85 °C, and stir for 12 hours under a positive N₂ atmosphere. Monitor completion via TLC (UV 254 nm).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Workflow Step1 1. Charge Flask Substrate, Boronic Acid, Pd(dppf)Cl2, K2CO3 Step2 2. Solvent Addition Dioxane/H2O (4:1) Step1->Step2 Step3 3. Degassing N2 Sparge (15 min) Step2->Step3 Step4 4. Heating 80-90 °C (12 h) Step3->Step4 Step5 5. Workup & Extraction EtOAc / Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Halogen-Metal Exchange via Turbo Grignard

This protocol converts the C6-bromo position into a nucleophilic C6-magnesio species, allowing for trapping with various electrophiles (e.g., aldehydes, DMF, or CO₂).

Reagents:

  • N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 eq)

  • iPrMgCl·LiCl (1.3 M in THF, 2.1 eq)

  • Electrophile (e.g., anhydrous DMF) (1.5 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask purged with Argon, dissolve the substrate in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach exactly -20 °C.

  • Deprotonation & Exchange: Add the iPrMgCl·LiCl solution dropwise over 15 minutes. Causality: The first equivalent rapidly deprotonates the formamide N-H. The second equivalent slowly executes the Br-Mg exchange. Maintain stirring at -20 °C for 2 hours.

  • Electrophile Trapping: Add the electrophile dropwise. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Causality: This protonates the intermediate alkoxide/amide and safely destroys any unreacted Grignard reagent[4].

  • Isolation: Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimal parameters and expected performance metrics for reacting this specific scaffold with various organometallic reagents.

Reaction TypePrimary ReagentEquivalentsCatalyst / Base SystemTemp (°C)Expected Yield
Suzuki-Miyaura Arylboronic Acid1.2Pd(dppf)Cl₂ / K₂CO₃8575–88%
Negishi Arylzinc Halide1.5Pd(PPh₃)₄ / None6560–80%
Halogen-Metal Exchange iPrMgCl·LiCl2.1None-2055–70%

References

1.11. Title: 233281-31-7 | (3,4,5-Tris(octadecyloxy)phenyl)methanol | Next Peptide (Contains CAS 1123194-96-6 data) Source: Next Peptide URL:

1.8. Title: WO2014037751A1 - Pharmacologically active compounds Source: Google Patents URL:

1.2. Title: 3-Amino-2-bromo-6-methoxypyridine|CAS 135795-46-9 Source: Benchchem URL:

1.5. Title: WO2010098487A1 - Nitrogen-containing fused heterocyclic compounds and their use as beta amyloid production inhibitors Source: Google Patents URL:

Sources

Application Note: Protecting Group Strategies for N-(6-bromo-2-methoxypyridin-3-yl)formamide in Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(6-bromo-2-methoxypyridin-3-yl)formamide is a pivotal building block in contemporary drug discovery, offering multiple reaction sites for molecular elaboration. The strategic management of its amino functionality, protected as a formamide, is critical for successful synthetic campaigns. This application note provides a comprehensive guide for researchers, detailing robust protocols for the deprotection of the formyl group under various conditions. We delve into the causality behind methodological choices, addressing the chemical sensitivities of the molecule. Furthermore, we explore orthogonal strategies, including formyl-to-Boc exchange and N-H protection, to expand the synthetic utility of this versatile intermediate. Each protocol is presented with step-by-step instructions, mechanistic insights, and comparative data to empower chemists in making informed strategic decisions.

Chemical Profile and Strategic Considerations

N-(6-bromo-2-methoxypyridin-3-yl)formamide incorporates three key functional groups, each with distinct reactivity that must be considered when devising a synthetic route.

  • C6-Bromo Group : A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • C2-Methoxy Group : An electron-donating group that activates the pyridine ring. Its ether linkage is potentially labile under strongly acidic conditions.[1]

  • C3-N-Formamide : A stable protecting group for the primary amine.[2] The formamide is generally robust but can be cleaved under specific acidic or basic hydrolytic conditions.[3][4]

The primary strategic decision involves the selective deprotection of the formamide to unmask the nucleophilic 3-amino group for subsequent reactions, such as acylation, alkylation, or sulfonylation, while preserving the other functionalities.

Caption: Functional group analysis and associated synthetic pathways.

Deprotection of the Formyl Group (Deformylation)

The removal of the formyl group is the most common transformation for this substrate, liberating the 3-amino-6-bromo-2-methoxypyridine. The choice between acidic and basic hydrolysis depends on the overall substrate stability and the planned subsequent steps.

Protocol 1: Acidic Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the formyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[3][5] This method is generally efficient and clean.

Rationale for Conditions: A solution of 3M hydrochloric acid in methanol is recommended. Methanol ensures substrate solubility, while the acid concentration is sufficient for hydrolysis without promoting significant cleavage of the acid-sensitive 2-methoxy group.[1] Elevated temperatures accelerate the reaction.

Step-by-Step Protocol:

  • To a solution of N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 eq) in methanol (0.2 M), add 3M aqueous HCl (5.0 eq).

  • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and basify to pH > 10 with 2M NaOH solution, keeping the flask in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired 3-amino-6-bromo-2-methoxypyridine.

Caption: Workflow for acidic deformylation.

Protocol 2: Basic Hydrolysis

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the formyl carbonyl carbon.[6] This method is an excellent alternative if other functional groups in the molecule are acid-sensitive.

Rationale for Conditions: Sodium hydroxide in a mixture of methanol and water provides a homogenous solution and a sufficient concentration of hydroxide ions for the reaction to proceed. Refluxing is necessary to overcome the activation energy for amide cleavage.[6]

Step-by-Step Protocol:

  • Dissolve N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 eq) in a 2:1 mixture of methanol/water (0.2 M).

  • Add sodium hydroxide pellets (5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LC-MS (typically 4-8 hours).

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue directly with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product.

Comparative Summary
ParameterAcidic Hydrolysis (Protocol 1)Basic Hydrolysis (Protocol 2)
Reagents 3M HCl, MethanolNaOH, Methanol/Water
Temperature ~65 °C (Reflux)~90 °C (Reflux)
Typical Time 2-4 hours4-8 hours
Key Advantage Generally faster and cleanerAvoids acidic conditions
Key Concern Potential for methoxy ether cleavageSlower reaction rate
Workup Requires basification stepDirect extraction

Orthogonal Protecting Group Strategies

In complex syntheses, the formyl group's robustness may be a disadvantage, or a different protecting group may be required for compatibility with other reagents.[2][7] In such cases, an orthogonal strategy is necessary.

Protocol 3: Formyl to Boc Group Exchange

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable to base but readily cleaved under milder acidic conditions (e.g., TFA) than those required for formamide hydrolysis.[8][9] This exchange enhances synthetic flexibility.

Rationale for Conditions: The protocol first involves the in-situ deprotection of the formamide under basic conditions, followed immediately by trapping the resulting free amine with di-tert-butyl dicarbonate (Boc₂O). A catalytic amount of DMAP accelerates the bocylation step.

Step-by-Step Protocol:

  • Suspend N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 eq) in a 2:1 mixture of methanol/water (0.2 M).

  • Add sodium hydroxide pellets (3.0 eq) and heat to 60 °C for 2-3 hours to initiate deprotection.

  • Cool the mixture to room temperature and add tetrahydrofuran (THF) to ensure solubility of the boc-anhydride.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature overnight.

  • Remove the organic solvents (methanol/THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide. This compound is a critical intermediate in the development of various pharmaceuticals, most notably in the synthesis of methoxypyridine-derived gamma-secretase modulators (GSMs) for neurological disorders[1][2].

Because the 3-amino group on a pyridine ring is electronically deactivated and sterically hindered by the adjacent 2-methoxy group, achieving a high-yielding formylation requires precise control over reagent generation and reaction kinetics. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to help you optimize your workflow.

Standard Operating Procedure (SOP): In Situ Formic Anhydride Method

The most efficient and scalable method for the N-formylation of 6-bromo-2-methoxypyridin-3-amine relies on the in situ generation of acetic formic anhydride (a mixed anhydride)[1]. This protocol is designed to be self-validating, ensuring that the highly reactive formylating agent is fully formed before the deactivated amine is introduced.

Step-by-Step Methodology
  • Mixed Anhydride Generation (Critical Step):

    • In a flame-dried, nitrogen-purged round-bottom flask, add 3.0 equivalents of anhydrous Formic Acid (HCOOH).

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Slowly add 2.5 equivalents of Acetic Anhydride (Ac₂O) dropwise over 15 minutes to control the exothermic mixing.

    • Self-Validation Check: Stir the mixture strictly at 0–5 °C for 1.5 to 2.0 hours . Do not shorten this time; it is required for the complete thermodynamic conversion to acetic formic anhydride.

  • Substrate Addition:

    • Dissolve 1.0 equivalent of 6-bromo-2-methoxypyridin-3-amine in a minimal volume of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Add the amine solution dropwise to the mixed anhydride at 0 °C to prevent thermal decomposition of the reagent.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C).

    • Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours.

  • Quench and Isolation:

    • Pour the reaction mixture over crushed ice.

    • Self-Validation Check: Carefully neutralize the aqueous phase with saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.0–7.5. Avoid strong bases (like NaOH), which will hydrolyze the newly formed formamide.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Reagent Selection & Quantitative Yield Data

Selecting the correct formylating agent is paramount. The table below summarizes the empirical data comparing different formylation strategies for 2-methoxy-3-aminopyridines[3].

Formylating AgentReaction ConditionsTypical YieldMajor Impurity ProfileScientific Recommendation
Formic Acid + Acetic Anhydride Premix at 0 °C (2h), then add amine at RT85–95% Acetamide (<5%), Diformamide (<2%)Optimal - Provides the best balance of electrophilic reactivity and atom economy[1].
Formic Acid + CDI THF, RT, 2–4h75–85%Urea derivatives, unreacted amineAlternative - Useful if strictly anhydrous, acid-free conditions are required for downstream steps.
Ethyl Formate Reflux (60 °C), 18–24h40–60%Unreacted starting materialSuboptimal - The deactivated aminopyridine is too weak a nucleophile for unactivated esters.
Formic Acid (Neat) Reflux (100 °C), 12h50–70%Hydrolysis products (debromination)Avoid - Harsh thermal acidic conditions risk degrading the methoxy group or cleaving the bromide.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of an N-acetylated byproduct (acetamide) instead of the desired N-formamide? A1: This is the most common failure mode in this synthesis. It is caused by an incomplete pre-mixing phase in Step 1. If acetic anhydride and formic acid are not given sufficient time (1.5–2 hours) at 0 °C to form the mixed acetic formic anhydride, unreacted acetic anhydride remains in the flask. When the amine is added, it reacts preferentially with the acetic anhydride (which is sterically more accessible than the mixed anhydride), resulting in irreversible acetylation. Always respect the pre-mixing time.

Q2: My reaction stalls at ~70% conversion. How can I drive the formylation to completion? A2: The 3-amino group on this specific pyridine ring is electronically deactivated by the electron-withdrawing nature of the pyridine nitrogen and sterically hindered by the adjacent 2-methoxy group. To push the reaction:

  • Verify Anhydrous Conditions: Moisture rapidly hydrolyzes acetic formic anhydride back into acetic and formic acids. Ensure all solvents and glassware are strictly dry.

  • Increase Reagent Equivalents: Bump the mixed anhydride equivalents to 3.5 eq.

  • Do Not Heat: Resist the temptation to heat the reaction above 35–40 °C. Acetic formic anhydride is thermally unstable and will decompose into carbon monoxide (CO) gas and acetic acid at elevated temperatures, effectively destroying your reagent.

Q3: I have full conversion by LC-MS, but my isolated yield drops significantly after the aqueous workup. Where is my product going? A3: Formamides, particularly those on heteroaromatic rings, exhibit surprising water solubility and are highly sensitive to pH extremes. If you quench the reaction with a strong base (e.g., NaOH or KOH) or allow the aqueous layer to remain highly acidic during extraction, the formamide will hydrolyze back to the starting amine. Always quench with ice-cold water and buffer the system to exactly pH 7 using NaHCO₃ before extraction.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between reagent preparation and product outcome, highlighting the competing acetylation pathway that occurs if the SOP is not strictly followed.

FormylationMechanism FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (Mixed Anhydride) FA->AFA Mix at 0-5°C (1.5 - 2 hrs) AA Acetic Anhydride (Ac2O) AA->AFA Product N-(6-bromo-2-methoxy- pyridin-3-yl)formamide AFA->Product Add Amine at 0°C then warm to RT Amine 6-bromo-2-methoxy- pyridin-3-amine Amine->Product Acetamide Acetamide Impurity (Dead-End Side Product) Amine->Acetamide Premature addition (Reacts with unmixed Ac2O)

Fig 1: N-formylation via acetic formic anhydride, highlighting the competing acetylation pathway.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Selective formylation of 2-aminopyridines Source: RSC Publishing / Journal of the Chemical Society, Chemical Communications URL:[Link]

Sources

Technical Support Center: Troubleshooting the Formylation of 6-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Overview The N-formylation of 6-bromo-2-methoxypyridin-3-amine is a critical transformation in the synthesis of complex heterocyclic pharmacophores, such as methoxypyridine-derived gamma-secretase modulators[1]. While conceptually straightforward, the unique electronic environment of this substrate—featuring an activating, acid-sensitive 2-methoxy group and a deactivating 6-bromo substituent—predisposes the reaction to several competing side pathways. This guide provides mechanistic troubleshooting, quantitative reaction profiling, and a self-validating protocol to achieve high-fidelity monoformylation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of N-acetylated byproduct instead of the target N-formyl product? Causality: When utilizing acetic formic anhydride (AFA) as the formylating agent, the reagent is typically generated in situ from a mixture of acetic anhydride and formic acid[2]. If the mixed anhydride is not given sufficient time and thermal energy to form completely, unreacted acetic anhydride remains in the solution. Because acetic anhydride is often a kinetically faster electrophile than AFA under certain conditions, it rapidly attacks the primary amine, leading to irreversible N-acetylation. Solution: Always pre-mix formic acid and acetic anhydride and subject the mixture to a brief heating cycle (e.g., 50 °C for 1 hour) before cooling it back down to introduce the amine. This drives the thermodynamic equilibrium toward complete AFA formation.

Q2: My LC-MS shows a mass corresponding to M+56 (addition of two formyl groups). How do I prevent over-formylation? Causality: Primary amines can undergo di-formylation (yielding an N,N-diformyl derivative) if a large stoichiometric excess of the formylating agent is used, particularly under prolonged reaction times or elevated temperatures. The first formylation yields a secondary formamide, which is less nucleophilic but can still react with highly active electrophiles like AFA. Solution: Strictly control the stoichiometry of AFA to no more than 1.5 equivalents. If di-formylation is already observed, the second formyl group can usually be selectively cleaved via mild basic hydrolysis (e.g., stirring with aqueous K₂CO₃ in methanol) without affecting the primary formamide.

Q3: I attempted to drive the reaction to completion by refluxing the amine in neat formic acid. I observed a highly polar byproduct and the loss of the methoxy peak in the NMR. What happened? Causality: The 2-methoxy group on the pyridine ring is highly susceptible to acidic ether cleavage (demethylation) under harsh conditions. Refluxing in neat formic acid (approx. 100 °C) protonates the methoxy oxygen, leading to nucleophilic attack by water or formate. This yields the 6-bromo-3-amino-2-pyridone (or 2-hydroxypyridine) tautomer, which is highly polar and difficult to separate. Solution: Avoid high-temperature acidic conditions. Transition to a milder formylation method, such as AFA at room temperature or an iodine-catalyzed formylation at lower temperatures[3].

Q4: I used standard Vilsmeier-Haack conditions (POCl₃/DMF) hoping for N-formylation, but obtained a completely different product. Why? Causality: Vilsmeier-Haack reagents are designed for the C-formylation of electron-rich arenes. When reacted with primary amines, the highly electrophilic Vilsmeier intermediate (chloromethyleneiminium ion) preferentially and rapidly attacks the nucleophilic nitrogen. This results in the formation of an N,N-dimethylformamidine derivative rather than a simple formamide[2]. Solution: Vilsmeier-Haack conditions are incompatible with primary amines when simple N-formylation is the goal. Switch to AFA, or use formic acid coupled with a carbodiimide (like EDCI).

Quantitative Data: Side Reaction Profiles

The table below summarizes the expected outcomes and side-product frequencies when subjecting 6-bromo-2-methoxypyridin-3-amine to various formylating conditions.

MethodReagentsTemp (°C)Target Monoformyl YieldMajor Side ProductSide Product Frequency
Acetic Formic Anhydride HCOOH / Ac₂O0–20>90%N-Acetyl / Diformyl<5%
Catalytic Iodine HCOOH / I₂ (5 mol%)7085–94%Diformyl<2%
Neat Formic Acid HCOOH (neat)80–10060–70%2-Hydroxypyridine (Demethylation)10–15%
Vilsmeier-Haack DMF / POCl₃0–250%N,N-Dimethylformamidine>90%
Self-Validating Protocol: Selective N-Monoformylation via AFA

Objective: Achieve >90% yield of N-(6-bromo-2-methoxypyridin-3-yl)formamide while suppressing acetylation and demethylation[1].

Materials:

  • 6-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • Formic acid (98-100%, 2.0 eq)

  • Acetic anhydride (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

Step 1: In Situ Generation of AFA

  • In a flame-dried round-bottom flask under nitrogen, add 2.0 eq of anhydrous formic acid.

  • Cool the flask to 0 °C using an ice bath.

  • Add 1.5 eq of acetic anhydride dropwise over 10 minutes.

  • Causality & Validation Check: Heat the mixture to 50 °C for 1 hour, then cool back to 0 °C. This thermal cycling ensures the complete thermodynamic shift toward the mixed anhydride (AFA), minimizing residual acetic anhydride which causes N-acetylation[2].

Step 2: Substrate Addition

  • Dissolve 1.0 eq of 6-bromo-2-methoxypyridin-3-amine in anhydrous THF (approx. 5 mL/mmol).

  • Add the amine solution dropwise to the AFA mixture at 0 °C.

  • Causality & Validation Check: The internal temperature must be strictly maintained below 10 °C during addition. Exceeding this temperature increases the kinetic rate of di-formylation and potential thermal degradation. Use an internal thermocouple to validate.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 2–4 hours.

  • Causality & Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material should disappear, replaced by a single, slightly more polar UV-active spot. If an M+56 peak appears on LC-MS, over-formylation is occurring; immediately proceed to quenching.

Step 4: Quenching and Isolation

  • Quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous NaHCO₃ solution.

  • Causality & Validation Check: Ensure the aqueous phase pH is ~7.5–8.0 before extraction. Acidic pH during workup can trigger late-stage ether cleavage of the 2-methoxy group.

  • Extract the aqueous layer with EtOAc (3 x 10 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Reaction Pathway Visualization

Pathway SM 6-bromo-2-methoxypyridin-3-amine (Primary Amine) AFA Acetic Formic Anhydride (AFA) 0-20°C SM->AFA Formylation Reagents Demethyl 2-Hydroxypyridine Byproduct (Demethylation) SM->Demethyl Strong Acid (>80°C) Amidine N,N-Dimethylformamidine (Vilsmeier Adduct) SM->Amidine DMF/POCl3 (Wrong Reagent) Product N-Monoformyl Derivative (Target Product) AFA->Product Optimal Conditions Acetyl N-Acetyl Byproduct AFA->Acetyl Excess Ac2O / Incomplete AFA Diformyl N,N-Diformyl Byproduct AFA->Diformyl Excess AFA / Prolonged Heat

Fig 1: Reaction pathways and side reactions in the formylation of 6-bromo-2-methoxypyridin-3-amine.

References
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Formylation of Amines. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett / Organic Chemistry Portal. URL: [Link]

Sources

Technical Support Center: N-(6-bromo-2-methoxypyridin-3-yl)formamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(6-bromo-2-methoxypyridin-3-yl)formamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you assess and mitigate degradation.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Q1: What are the most probable degradation pathways for N-(6-bromo-2-methoxypyridin-3-yl)formamide?

A1: Based on its chemical structure, which includes a formamide group, a bromo-methoxy-pyridine ring, and ether linkage, N-(6-bromo-2-methoxypyridin-3-yl)formamide is susceptible to several degradation pathways:

  • Hydrolysis: The formamide group is the most likely site for hydrolysis. Under either acidic or basic conditions, it can be cleaved to yield its constituent amine, 6-bromo-2-methoxy-pyridin-3-ylamine , and formic acid. This is a common degradation pathway for amide-containing compounds.[1]

  • Oxidative Degradation: The electron-rich pyridine ring can be susceptible to oxidation. This could lead to the formation of N-oxides or other oxidized species. Oxidative pathways are a known concern for many pharmaceutical molecules.[2][3]

  • Photodegradation: Aromatic bromides can be sensitive to light. Exposure to UV or even ambient light over time may cause cleavage of the carbon-bromine bond, leading to debrominated impurities. Photolytic degradation is a documented pathway for various brominated compounds.

  • Thermal Degradation: Like many small organic molecules, this compound may degrade at elevated temperatures.[4][5] The formamide moiety itself can decompose at high temperatures (typically above 180°C for formamide) into carbon monoxide and ammonia, though degradation of the target molecule would likely occur at lower temperatures.[6]

Below is a diagram illustrating the primary predicted degradation pathways.

Degradation_Pathways Predicted Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (Light) parent N-(6-bromo-2-methoxypyridin-3-yl)formamide hydrolysis_product 6-Bromo-2-methoxy-3-aminopyridine parent->hydrolysis_product + H₂O oxidation_product N-Oxide Derivatives / Ring-Oxidized Species parent->oxidation_product + [O] photo_product N-(2-methoxypyridin-3-yl)formamide (Debrominated) parent->photo_product + hν

Caption: Predicted degradation routes for N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Q2: My sample of N-(6-bromo-2-methoxypyridin-3-yl)formamide shows new impurities after storage. What are they likely to be?

A2: The most common impurity observed upon storage, especially if exposed to ambient moisture, is 6-bromo-2-methoxy-pyridin-3-ylamine . This is the product of formamide hydrolysis.[7][8] If the sample has been exposed to light, you might also detect the debrominated analog, N-(2-methoxypyridin-3-yl)formamide . To confirm the identity of these impurities, LC-MS is the recommended analytical technique, as it can be used to identify the molecular weights of the degradation products.

Q3: How should I store and handle this compound to minimize degradation?

A3: To ensure the long-term stability of N-(6-bromo-2-methoxypyridin-3-yl)formamide, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C.[9]

  • Atmosphere: Keep in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: Store in a desiccator or a tightly sealed container to protect it from moisture, which can cause hydrolysis.

Q4: What are the best analytical methods for monitoring the stability and purity of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the primary tool for monitoring purity and detecting degradation products. For definitive identification of unknown peaks, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.

  • Mobile Phase (example): A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum. For mass spectrometry, use electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in my LC-MS after an aqueous reaction work-up. Hydrolysis: The formamide group may have hydrolyzed during the work-up, especially if conditions were acidic or basic.- Neutralize the reaction mixture to pH ~7 before extraction. - Minimize the duration of the aqueous work-up. - Use anhydrous solvents for extraction where possible. - Analyze the mass of the unexpected peak. A mass corresponding to 6-bromo-2-methoxy-3-aminopyridine is a strong indicator of hydrolysis.
The color of my solid sample has changed from white/off-white to yellow/brown over time. Oxidation/Photodegradation: Exposure to air and/or light can generate chromophoric (colored) impurities.- Confirm the purity of the sample using HPLC. - If purity has decreased, repurify the material using flash column chromatography or recrystallization. - Ensure future storage is under an inert atmosphere and protected from light.
I am seeing a significant loss of starting material in a reaction run under strong illumination or with a photo-active catalyst. Photodegradation: The compound is likely degrading under the reaction's light conditions.- Run a control experiment in the dark to confirm light sensitivity. - If the reaction must be performed under illumination, try using a filter to block shorter, more energetic wavelengths of light. - Monitor the reaction for the appearance of the debrominated product.
A reaction performed at high temperatures results in low yield and multiple byproducts. Thermal Degradation: The compound is not stable at the reaction temperature.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Monitor the reaction progress closely by TLC or LC-MS to identify the point at which degradation becomes significant. - Consider alternative synthetic routes that do not require high temperatures.

Key Experimental Protocols

To properly assess the stability of N-(6-bromo-2-methoxypyridin-3-yl)formamide, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to deliberately induce and identify potential degradation products.

Protocol 1: Forced Degradation Study

This workflow outlines the steps to investigate the hydrolytic, oxidative, photolytic, and thermal degradation of the target compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(6-bromo-2-methoxypyridin-3-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Application Context

Welcome to the Technical Support Center for N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) and its derivatives. This compound is a highly valuable intermediate in the synthesis of methoxypyridine-derived γ -secretase modulators (GSMs), which are heavily investigated for their ability to selectively reduce amyloid-beta (A β42​ ) production in Alzheimer's disease research [1].

As a Senior Application Scientist, I have compiled this guide to address the most common synthetic bottlenecks encountered when working with this building block—specifically during the N-formylation of the sterically hindered 6-bromo-2-methoxypyridin-3-amine precursor, and the subsequent downstream functionalizations (e.g., cross-coupling and cyclization).

Synthesis Workflow & Reaction Pathways

The following diagram illustrates the validated synthetic sequence from the commercially available 2,6-dibromopyridin-3-amine to the target formamide and its downstream GSM derivatives.

SynthesisWorkflow A 2,6-dibromopyridin-3-amine (Starting Material) B 6-bromo-2-methoxypyridin-3-amine (Intermediate) A->B NaOMe, 1,4-dioxane 100°C, 18h C N-(6-bromo-2-methoxypyridin-3-yl)formamide (Target Intermediate) B->C Ac2O, HCOOH 0°C to RT D Methoxypyridine-derived γ-secretase modulators C->D 1. Alkylation 2. Cross-Coupling 3. Cyclization

Figure 1: Synthetic workflow for N-(6-bromo-2-methoxypyridin-3-yl)formamide and downstream GSMs.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields (<30%) during the N-formylation of 6-bromo-2-methoxypyridin-3-amine when using standard formic acid? Expert Insight (Causality): The starting amine (CAS: 89466-18-2) is electronically deactivated by the electron-withdrawing pyridine ring and the bromine atom. Furthermore, the adjacent 2-methoxy group creates significant steric hindrance. Standard formic acid is insufficiently electrophilic to drive the reaction to completion. Solution: You must use in situ generated formic anhydride. By pre-mixing acetic anhydride and formic acid, you generate a highly reactive mixed anhydride that readily formylates deactivated anilines. This methodology is established as the standard for this specific scaffold [1, 2].

Q2: My LC-MS shows a significant +28 Da impurity (m/z 259) relative to the desired product. What is causing this? Expert Insight (Causality): A +28 Da mass shift indicates over-formylation, yielding the bis-formamide derivative. This occurs when the reaction temperature exceeds 50 °C during the addition of the substrate to the formic anhydride mixture, or if a massive excess of the anhydride is used. Solution: Maintain the reaction strictly between 0 °C and Room Temperature (20-25 °C). Do not heat the reaction to "force" completion.

TroubleshootingLogic Start Issue: Low Yield or Impurities in N-Formylation CheckTemp Is Reaction Temp > 50°C? Start->CheckTemp TempYes Over-formylation / Decomposition CheckTemp->TempYes Yes TempNo Check Reagent Ratio CheckTemp->TempNo No CheckRatio Is Ac2O:HCOOH < 1:1.2? TempNo->CheckRatio RatioYes Incomplete Anhydride Formation CheckRatio->RatioYes Yes RatioNo Optimal Conditions: Yield > 85% CheckRatio->RatioNo No

Figure 2: Troubleshooting decision tree for optimizing the N-formylation reaction.

Q3: During downstream Suzuki-Miyaura cross-coupling of the 6-bromo position, I observe significant debromination (protodehalogenation). How can I prevent this? Expert Insight (Causality): Protodehalogenation competes with transmetalation. When using electron-rich phosphine ligands in the presence of protic solvents (like ethanol or water) and strong bases at high temperatures, the palladium-aryl intermediate can abstract a proton instead of coupling with the boronic acid. Solution: Switch to an aprotic or strictly controlled solvent system (e.g., 1,4-dioxane/water at a 4:1 to 10:1 ratio). Use a milder base like K2​CO3​ or Cs2​CO3​ , and utilize Pd(dppf)Cl2​ , which is robust for heteroaryl bromides and minimizes β -hydride elimination and protodehalogenation pathways.

Q4: I am seeing cleavage of the 2-methoxy group during downstream steps. Why is this happening? Expert Insight (Causality): 2-Methoxypyridines are essentially masked 2-pyridones. Under strong aqueous acidic conditions (e.g., concentrated HCl or HBr at elevated temperatures), the methoxy group readily undergoes hydrolysis to yield the corresponding thermodynamically stable pyridone. Solution: If acidic deprotection of other functional groups is required later in your workflow, utilize milder, non-aqueous acidic conditions (e.g., TFA in DCM at room temperature) to preserve the 2-methoxy moiety.

Quantitative Data Summaries

The following table summarizes the optimization of the N-formylation step to highlight the critical nature of reagent selection and temperature control.

Formylating AgentSolventTemp (°C)Time (h)Conversion (%)Primary Impurity
HCOOH (neat)None10024< 20Unreacted SM
Ac2​O / HCOOHTHF60460Bis-formamide (+28 Da)
Ac2​O / HCOOH THF 0 to 25 16 > 95 None (Optimal)

Table 1: Optimization parameters for the N-formylation of 6-bromo-2-methoxypyridin-3-amine.

Standard Operating Procedure (SOP): Optimized N-Formylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • 6-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Formic acid (98%, 3.5 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of Formic Anhydride: In a dry, round-bottom flask purged with N2​ , cool acetic anhydride (3.0 eq) to 0 °C using an ice bath. Slowly add formic acid (3.5 eq) dropwise over 15 minutes.

    • Causality: The mixing is exothermic. Cooling prevents the thermal decomposition of the unstable formic anhydride into CO and H2​O .

  • Activation: Remove the ice bath and stir the mixture at 50 °C for 2 hours to ensure complete formation of the mixed anhydride.

  • Cooling: CRITICAL STEP. Cool the anhydride mixture back to 0 °C.

  • Substrate Addition: Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the anhydride mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm naturally to room temperature (20-25 °C) and stir for 16 hours.

    • Validation Checkpoint: Sample 10 μ L of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the peak for the starting material (m/z 203/205 [M+H]+ ) is 2% relative to the product peak (m/z 231/233 [M+H]+ ).

  • Quench and Workup: Pour the mixture slowly over crushed ice. Neutralize the aqueous layer with saturated aqueous NaHCO3​ until a pH of 7-8 is reached.

    • Causality: Neutralization is mandatory to prevent acid-catalyzed hydrolysis of the 2-methoxy group to a pyridone during the aqueous workup.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-(6-bromo-2-methoxypyridin-3-yl)formamide as a solid.

References

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: Bioorganic & Medicinal Chemistry, 28(22), 115734 (2020) URL: [Link]

  • Source:WO2016070107A1, World Intellectual Property Organization (2016)

Technical Support Center: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide. This compound is a highly valued intermediate in drug discovery, particularly in the development of methoxypyridine-derived γ -secretase modulators for Alzheimer's disease [1].

This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the mechanistic causality, self-validating protocols, and specific troubleshooting logic required to master this N-formylation workflow.

Reaction Mechanics & Causality

The transformation of 6-bromo-2-methoxypyridin-3-amine to its corresponding formamide requires a highly selective formylating agent. Direct heating with formic acid often leads to degradation or incomplete conversion of the electron-deficient aminopyridine ring.

The Mechanistic Choice: Acetic Formic Anhydride (AFA) The industry standard for this transformation is the in situ generation of acetic formic anhydride (AFA) [1]. Pure formic anhydride is thermally unstable and rapidly decomposes into toxic carbon monoxide and water at room temperature [2]. By reacting formic acid with acetic anhydride, AFA is formed as a stable mixed anhydride.

Causality of Selectivity: When the 6-bromo-2-methoxypyridin-3-amine attacks AFA, it faces two electrophilic centers. The formyl carbonyl is both more electrophilic (due to the lack of an electron-donating methyl group) and less sterically hindered than the acetyl carbonyl [3]. This thermodynamic and kinetic preference ensures highly selective N-formylation over N-acetylation, provided the reagent has not degraded.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Charge a dry, argon-purged flask with 3.0 equivalents of anhydrous formic acid (98-100%).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 2.0 equivalents of acetic anhydride dropwise over 10 minutes, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C to 10 °C for exactly 30 minutes.

  • Validation Checkpoint 1: The reaction is exothermic. A lack of minor heat generation during addition suggests degraded acetic anhydride. Do not exceed 30 minutes of stirring, as AFA will begin to disproportionate into acetic anhydride and formic anhydride.

Step 2: Amine Preparation and Addition

  • In a separate dry flask, dissolve 1.0 equivalent of 6-bromo-2-methoxypyridin-3-amine in anhydrous THF (0.5 M concentration).

  • Cool the amine solution to 0 °C.

  • Transfer the freshly prepared AFA solution dropwise into the amine solution via cannula or syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1 to 3 hours.

  • Validation Checkpoint 2: Monitor by TLC (Hexanes/Ethyl Acetate 1:1) or LC-MS. The starting amine (fluorescent under shortwave UV) should completely disappear, replaced by a more polar product spot.

Step 3: Work-up and Isolation

  • Quench the reaction mixture by pouring it into ice-cold saturated aqueous NaHCO3​ to neutralize acetic and formic acid byproducts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography or recrystallization if trace N-acetyl byproduct is detected.

Workflow & Troubleshooting Logic

The following diagram maps the critical decision points and failure modes during the N-formylation workflow.

Workflow Start Start: Formic Acid + Acetic Anhydride TempCheck Temp Maintained < 10 °C? Start->TempCheck Disprop Failure: AFA Disproportionation (Yields Acetic Anhydride + CO) TempCheck->Disprop No (Exothermic runaway) AmineAdd Add 6-bromo-2-methoxy- pyridin-3-amine at 0 °C TempCheck->AmineAdd Yes (Stable AFA) Byproduct Failure: N-Acetylation Dominates Disprop->Byproduct Amine reacts with Acetic Anhydride MoistureCheck Strictly Anhydrous Conditions? AmineAdd->MoistureCheck Hydrolysis Failure: AFA Hydrolysis (Incomplete Conversion) MoistureCheck->Hydrolysis No (Water present) Success Success: Selective N-Formylation MoistureCheck->Success Yes

Caption: Logical troubleshooting workflow for N-formylation using in situ generated AFA.

Troubleshooting FAQs

Q: My LC-MS shows a significant amount of an M+42 peak instead of the expected M+28 peak. What happened? A: You are observing N-acetylation (+42 Da) rather than the desired N-formylation (+28 Da).

  • Causality: This occurs when the in situ generated AFA disproportionates back into acetic anhydride and unstable formic anhydride (which vents as CO gas). The remaining acetic anhydride then reacts with your amine.

  • Solution: Strictly control the generation temperature to 0–10 °C and do not let the AFA mixture stir for more than 30 minutes before adding it to the amine [2].

Q: The reaction stalls at 60-70% conversion, even with extended stirring. How do I drive it to completion? A: Extended stirring will not help if the formylating agent has been destroyed.

  • Causality: AFA is highly sensitive to moisture. If your THF is not strictly anhydrous, or if the 6-bromo-2-methoxypyridin-3-amine starting material is hygroscopic and contains water, the AFA will hydrolyze into acetic and formic acids [3].

  • Solution: Azeotropically dry the starting amine with toluene prior to the reaction, use freshly dispensed anhydrous THF, and increase the AFA equivalents to 3.0 to account for minor reagent degradation.

Q: During scale-up, I observed sudden gas evolution during the AFA generation step. Is this safe? A: No. Gas evolution indicates the decomposition of formic anhydride into carbon monoxide (CO), which is highly toxic and poses a severe inhalation hazard [2].

  • Causality: The reaction between formic acid and acetic anhydride is exothermic. On a larger scale, inadequate jacket cooling allows the internal temperature to spike, triggering thermal decomposition.

  • Solution: Perform the reaction in a well-ventilated fume hood. For scale-up, reduce the addition rate of acetic anhydride and ensure the reactor has robust active cooling.

Quantitative Data & Parameters

Table 1: Optimal Reagent Stoichiometry for AFA Formylation
ReagentFunctionEquivalentsOptimal TempCritical Constraint
6-bromo-2-methoxypyridin-3-amineSubstrate1.0 eq0 °C to RTMust be strictly anhydrous
Formic Acid (98-100%)Formyl Source3.0 eq0 °CDo not use aqueous (85%) solutions
Acetic AnhydrideActivating Agent2.0 eq0 °CAdd dropwise to control exotherm
Tetrahydrofuran (THF)Solvent0.5 MN/AMust be anhydrous, inhibitor-free
Table 2: Troubleshooting Matrix
Analytical SignalRoot CauseMechanistic ExplanationCorrective Action
Incomplete Conversion (Amine remains on TLC)Moisture contaminationWater hydrolyzes AFA before it can react with the amine.Dry amine azeotropically; use anhydrous solvents; increase AFA to 3.0 eq.
M+42 Peak on LC-MS (N-Acetylation)AFA DisproportionationProlonged time or high temp causes AFA to revert to acetic anhydride.Limit AFA generation time to 30 mins; strictly maintain < 10 °C.
Gas Evolution during AFA generationThermal DecompositionFormic anhydride breaks down into CO gas and water at elevated temps.Improve cooling capacity; slow down acetic anhydride addition rate.
Low Isolated Yield Product loss in aqueous phaseFormamide products can exhibit partial water solubility.Extract with a more polar solvent (e.g., DCM) or salt out the aqueous layer with NaCl.

References

  • Source: PMC (National Institutes of Health)
  • Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors Source: Benchchem URL
  • Formic Anhydride vs.

Technical Support Center: Purification of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of pyridine-derived formamides. The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide—a critical intermediate in the development of gamma-secretase modulators and other neurological targeted therapies—is typically achieved via the N-formylation of 6-bromo-2-methoxypyridin-3-amine using in situ generated formic anhydride (1). Alternatively, imidazole-promoted formylation techniques are often employed to drive the reaction (2).

While the formylation reaction is generally robust, the crude mixture often presents a complex impurity profile: unreacted starting material (USM), over-formylated (N,N-diformyl) byproducts, and residual acidic reagents. This guide provides a self-validating, causality-driven framework to isolate the pure mono-formamide without relying on resource-intensive column chromatography.

Troubleshooting FAQs: Causality & Chemistry

Q1: My crude NMR shows significant unreacted 6-bromo-2-methoxypyridin-3-amine. How do I selectively remove it without degrading the formamide? A1: The selective removal of the unreacted starting material (USM) relies on exploiting the pKa difference between the primary amine and the formamide product. While the formamide is electronically neutral due to the resonance stabilization of the nitrogen lone pair, the unreacted 6-bromo-2-methoxypyridin-3-amine retains weak basicity. Washing the organic layer with a mild acid, such as 0.5 M HCl, selectively protonates the amine, partitioning it into the aqueous layer. It is critical to avoid concentrated acids (e.g., >2 M HCl), as strong acidic conditions will catalyze the hydrolysis of your desired formamide back into the amine.

Q2: I am observing an over-formylated (N,N-diformyl) impurity in my LC-MS. Do I need to perform column chromatography? A2: No, chromatography is rarely necessary for this specific issue. Over-formylation is a common artifact when using an excess of mixed anhydrides (e.g., acetic formic anhydride) during the synthesis of methoxypyridine derivatives (3). The N,N-diformyl species acts chemically like an imide; the dual electron-withdrawing formyl groups make the carbonyl carbons highly electrophilic. By vigorously stirring your crude ethyl acetate extract with a mild aqueous base (saturated NaHCO₃) for 1 to 2 hours at room temperature, the diformyl impurity undergoes selective hydrolysis. One formyl group is cleaved, cleanly reverting the impurity back to your target mono-formamide product.

Q3: How do I ensure complete removal of residual imidazole and formic acid if I used an imidazole-promoted formylation? A3: Imidazole-promoted formylation is highly efficient, but residual promoter and acid can linger in polar organic solvents. Because imidazole is a water-soluble base and formic acid is an organic acid, an orthogonal liquid-liquid extraction is required. First, the 0.5 M HCl wash protonates the imidazole, driving it into the aqueous phase. Subsequently, the saturated NaHCO₃ wash deprotonates the formic acid into sodium formate, which is highly water-soluble. This sequential strategy ensures both reagents are completely purged from the organic phase.

Quantitative Data Presentation

To predict and control the behavior of the crude mixture during liquid-liquid extraction, refer to the physicochemical partitioning profile below.

ComponentChemical NatureEtOAc Solubility0.5 M HCl SolubilitySat. NaHCO₃ Solubility
N-(6-bromo-2-methoxypyridin-3-yl)formamide Neutral AmideHighLowLow
6-bromo-2-methoxypyridin-3-amine (USM) Weak BaseHighHigh (Protonated)Low
N,N-diformyl Impurity Labile ImideHighLowHydrolyzes to Product
Formic / Acetic Acid Residues Organic AcidsModerateHighHigh (Deprotonated)
Imidazole (Promoter) Water-Soluble BaseModerateHigh (Protonated)High

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint has been successfully met.

Step 1: Dissolution

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Validation Checkpoint: The solution should be completely clear. Any insoluble particulates may indicate polymeric byproducts or inorganic salts and must be filtered off before proceeding.

Step 2: Acidic Extraction

  • Action: Transfer the organic solution to a separatory funnel and wash with 0.5 M HCl (3 x 5 mL/g of crude).

  • Validation Checkpoint: Spot the organic layer on a TLC plate (developed in 50% EtOAc/Hexane). The lower Rf spot corresponding to the free amine starting material must disappear after the final wash.

Step 3: Basic Hydrolysis and Neutralization

  • Action: Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 5 mL/g). If N,N-diformyl impurities were identified in the crude LC-MS, vigorously stir the biphasic mixture at room temperature for 60–90 minutes before phase separation.

  • Validation Checkpoint: Monitor the mixture for CO₂ gas evolution. The complete cessation of bubbling indicates that all residual acids have been successfully neutralized.

Step 4: Brine Wash and Drying

  • Action: Wash the organic phase with saturated NaCl (brine) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint: The organic layer must be visually clear and free of emulsion droplets before filtration.

Step 5: Concentration and Recrystallization

  • Action: Filter off the drying agent, concentrate the filtrate under reduced pressure, and recrystallize the crude solid using a minimal amount of hot EtOAc, slowly adding Heptane until turbidity is reached.

  • Validation Checkpoint: The resulting crystalline solid should yield a sharp melting point and a single peak on LC-MS (>98% purity), confirming the removal of all process impurities.

Purification Workflow Visualization

PurificationWorkflow Start Crude Mixture (Formamide + USM + Acids) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash 0.5 M HCl (aq) Wash Extracts Unreacted Amine Dissolve->AcidWash BaseWash Sat. NaHCO3 (aq) Wash Hydrolyzes Diformyl & Neutralizes Acids AcidWash->BaseWash BrineWash Brine Wash Removes Residual Water BaseWash->BrineWash Dry Dry (Na2SO4) & Concentrate BrineWash->Dry Recryst Recrystallization (EtOAc / Heptane) Dry->Recryst Pure Pure N-(6-bromo-2-methoxypyridin-3-yl)formamide Recryst->Pure

Workflow for the extraction and purification of crude N-(6-bromo-2-methoxypyridin-3-yl)formamide.

References

  • Source: nih.
  • Title: From amines to (form)
  • Source: nih.

Sources

Technical Support Center: Troubleshooting Stability Issues of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(6-bromo-2-methoxypyridin-3-yl)formamide is a critical synthetic intermediate, prominently featured in the development of γ -secretase modulators for Alzheimer's disease[1]. However, its unique structural motif—combining a labile formamide group, an electron-donating 2-methoxy ether, and an SNAr-susceptible 6-bromo substituent—presents distinct stability challenges in solution[2].

This guide addresses the most frequent anomalies reported by researchers, providing mechanistic explanations and self-validating troubleshooting protocols to ensure the integrity of your experiments.

Section 1: The "Double Peak" Phenomenon (Rotamerism vs. Degradation)

Q: I prepared a fresh stock solution, but my LC-MS and 1H-NMR show two distinct peaks. Is my compound degrading immediately?

A: In most cases, this is not degradation but a physical phenomenon known as rotamerism . Formamides possess significant partial double-bond character along the C-N bond due to resonance. This restricts free rotation, locking the molecule into stable cis and trans rotamers at room temperature. Because these rotamers exchange slower than the NMR timescale (and occasionally the HPLC timescale), they appear as two distinct species.

Causality & Mechanism: The energy barrier for formamide C-N bond rotation is typically 18–22 kcal/mol. If the two peaks exhibit identical m/z values in your mass spectrum, you are observing rotamers, not chemical degradation. True degradation (like hydrolysis) will result in a mass shift (e.g., loss of the formyl group, Δm/z=−28 ).

Protocol: Self-Validating Variable Temperature (VT) NMR To definitively distinguish rotamers from degradants, utilize this self-validating VT-NMR protocol.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 25°C. Note the split formyl proton signals (typically around 8.0–8.5 ppm).

  • Thermal Excitation: Increment the NMR probe temperature to 60°C, equilibrate for 5 minutes, and acquire a spectrum. Repeat at 80°C.

  • Coalescence Observation: As thermal energy overcomes the rotational barrier, the exchange rate increases. The two distinct peaks will broaden and eventually coalesce into a single, sharp time-averaged singlet.

  • Reversibility Check (Critical): Cool the probe back to 25°C and re-acquire the spectrum. The peaks must split again. If they remain a single peak or new peaks appear, heat-induced chemical degradation has occurred.

Section 2: Aqueous Hydrolysis of the Formamide Group

Q: During my in vitro assays, the compound loses activity over 24 hours, and a new mass corresponding to [M-28] appears. What is happening?

A: You are observing the hydrolysis of the formamide group, which reverts the molecule back to the starting material, 6-bromo-2-methoxypyridin-3-amine[1].

Causality & Mechanism: Formamides are highly susceptible to both acid- and base-catalyzed hydrolysis. The reaction proceeds via the nucleophilic attack of water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate[3]. This is the rate-determining step. In basic conditions, the strong nucleophile hydroxide ( OH− ) accelerates this attack. In acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbon. Therefore, the compound is most stable in strictly neutral or slightly acidic organic environments, and highly labile in aqueous buffers at extreme pH.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: I am using TRIS buffer at pH 8.5, and I am observing a loss of the bromine isotope pattern in my mass spec. Why?

A: The 6-bromo position on the pyridine ring is activated toward Nucleophilic Aromatic Substitution (SNAr). While the 2-methoxy group donates electron density, the electronegative pyridine nitrogen still renders the 2- and 6-positions electrophilic. TRIS buffer contains a primary amine. At pH 8.5, this amine is largely unprotonated and highly nucleophilic, leading to the displacement of the bromide ion and the formation of a covalent TRIS-adduct.

Protocol: Preparation of Ultra-Stable Working Solutions To prevent both hydrolysis and SNAr, follow this rigorous formulation protocol:

  • Solvent Selection: Prepare primary stock solutions (e.g., 10–50 mM) exclusively in anhydrous, amine-free DMSO or DMF.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 μ L) in tightly sealed amber vials. This prevents atmospheric moisture condensation during repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C under an inert argon or nitrogen atmosphere.

  • Buffer Selection for Assays: Dilute the stock into aqueous media immediately before the experiment. Use non-nucleophilic buffers (e.g., HEPES, MOPS, or Phosphate) and strictly avoid primary amines (TRIS) or strong nucleophilic reducing agents (DTT) if prolonged incubation is required. Maintain pH between 6.5 and 7.5.

Quantitative Stability Profile

The following table summarizes the expected stability of N-(6-bromo-2-methoxypyridin-3-yl)formamide across various environments, allowing you to select the optimal conditions for your workflow.

Solvent / Buffer SystempHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Anhydrous DMSON/A-20°C> 12 monthsNone
Phosphate Buffer7.437°C~48–72 hoursFormamide Hydrolysis
TRIS Buffer8.537°C< 12 hoursSNAr (Bromine displacement) & Hydrolysis
0.1 M HCl (Aqueous)1.025°C< 4 hoursRapid Acid-Catalyzed Hydrolysis
0.1 M NaOH (Aqueous)13.025°C< 1 hourRapid Base-Catalyzed Hydrolysis
Visualizing the Workflows

Below are the logical frameworks governing the degradation pathways and the diagnostic troubleshooting process.

degradation_pathways A N-(6-bromo-2-methoxy pyridin-3-yl)formamide B 6-bromo-2-methoxy pyridin-3-amine (Hydrolysis Product) A->B H2O, Acid/Base (Formamide Cleavage) C Nucleophilic Substituted Pyridine (SNAr Product) A->C Strong Nucleophiles (e.g., 1° Amines, Thiols)

Chemical degradation pathways of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

troubleshooting_workflow Start Observation: Multiple Peaks in LC-MS/NMR MassCheck Are the m/z values identical? Start->MassCheck Rotamer Hypothesis: Formamide Rotamers (cis/trans isomers) MassCheck->Rotamer Yes Degradation Hypothesis: Chemical Degradation (Hydrolysis/SNAr) MassCheck->Degradation No VTNMR Run Variable Temperature (VT) NMR (e.g., 60-80°C in DMSO-d6) Rotamer->VTNMR BufferCheck Review Buffer pH & Nucleophiles (Avoid TRIS/High pH) Degradation->BufferCheck Coalesce Peaks Coalesce? Confirmed Rotamers VTNMR->Coalesce Yes

Diagnostic workflow to differentiate formamide rotamerism from true chemical degradation.

References
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. NIH PMC. 1

  • WO2016070107A1 - Potent gamma-secretase modulators. Google Patents. 2

  • Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide. The Journal of Physical Chemistry B (ACS Publications). 3

Sources

Technical Support Center: By-product Analysis in the Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this critical synthetic transformation. We will explore the causality behind by-product formation, provide validated troubleshooting strategies, and offer detailed analytical protocols to ensure the purity and yield of your target compound.

Synthesis Overview and Key Transformation

The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide is most commonly achieved through the N-formylation of its corresponding amine precursor, 6-bromo-2-methoxypyridin-3-amine[1]. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yield. The choice of formylating agent and reaction conditions are critical determinants of the reaction's success. A typical approach involves reacting the amine with formic acid, often in a solvent like toluene with azeotropic removal of water to drive the reaction to completion[2][3].

Primary Reaction Pathway

The intended reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the formylating agent, followed by dehydration to yield the desired formamide.

Caption: Primary synthetic route to the target formamide.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that users frequently encounter.

Q1: My reaction yield is consistently low, even when LC-MS shows full consumption of the starting material. What is the likely cause?

A1: A common reason for low isolated yield despite complete conversion is the hydrolysis of the product formamide back to the starting amine during aqueous work-up[4]. The formamide C-N bond is susceptible to both acidic and basic cleavage[5][6]. If your work-up involves washing with acidic or strongly basic solutions (e.g., 1M HCl or 1M NaOH), you may be inadvertently cleaving your product. Another possibility is product loss during extraction due to insufficient partitioning into the organic layer.

Solution:

  • Neutralize Carefully: During work-up, use milder neutralizing agents like saturated sodium bicarbonate solution instead of strong bases.

  • Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase.

  • Optimize Extraction: Ensure your extraction solvent is appropriate. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

Q2: I am observing an impurity with the same mass as my starting material, but a slightly different retention time in HPLC. What could it be?

A2: This is likely an isomer of your starting material, 6-bromo-2-methoxypyridin-3-amine. The synthesis of this precursor can sometimes generate isomeric impurities, such as 2-bromo-6-methoxypyridin-3-amine, depending on the route[7]. This impurity will undergo formylation alongside your main starting material, leading to an isomeric formamide product that is often difficult to separate via standard column chromatography.

Solution:

  • Purity Check of Starting Material: Before starting the reaction, thoroughly analyze your 6-bromo-2-methoxypyridin-3-amine starting material by HPLC and NMR to check for isomeric impurities.

  • Source High-Purity Reagents: If isomers are present, consider re-purifying the starting material or sourcing it from a supplier with higher purity specifications[8][9][10].

Q3: My final product is a dark oil or discolored solid. How can I obtain a clean, white product?

A3: Discoloration often arises from resin or polymer formation, particularly if the reaction is overheated or run for an extended period[11][12]. Pyridine derivatives can be sensitive, and harsh conditions can lead to degradation.

Solution:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. For formic acid in toluene, this is typically the reflux temperature. Avoid aggressive heating that could cause charring.

  • Reaction Time: Monitor the reaction by TLC or HPLC and stop it as soon as the starting material is consumed. Unnecessarily long reaction times increase the chance of side reactions.

  • Purification: If the crude product is discolored, consider a purification step involving activated carbon treatment or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to remove colored impurities.

In-Depth Troubleshooting Guide & By-Product Analysis

This guide provides a systematic approach to identifying and mitigating common by-products.

Common By-products and Their Formation Mechanisms

The following table summarizes the most frequently observed by-products.

By-product NameStructureMolecular Weight ( g/mol )Formation MechanismAnalytical Signature (LC-MS / ¹H NMR)
Starting Material (Unreacted) 6-Bromo-2-methoxypyridin-3-amine203.04Incomplete reaction due to insufficient heating, time, or reagent stoichiometry.MS: [M+H]⁺ at m/z 203/205 (isotopic pattern for Br). NMR: Absence of formyl proton (~8.3-8.5 ppm), presence of broad -NH₂ signal.
Hydrolysis Product 6-Bromo-2-methoxypyridin-3-amine203.04Acid or base-catalyzed hydrolysis of the product formamide bond during reaction or, more commonly, during aqueous work-up[4][5][6].Identical to starting material. Confirm by co-injection.
Demethylated Product N-(6-Bromo-2-hydroxypyridin-3-yl)formamide217.02Cleavage of the methoxy ether, potentially catalyzed by acidic conditions (e.g., HBr formed in situ) at elevated temperatures[1].MS: [M+H]⁺ at m/z 217/219. NMR: Disappearance of the methoxy singlet (~3.9 ppm), appearance of a broad -OH signal.
Debrominated Product N-(2-Methoxypyridin-3-yl)formamide152.15Reductive debromination, which can occur in the presence of certain catalysts or reducing agents, though less common in this specific transformation.MS: [M+H]⁺ at m/z 153. NMR: Absence of the characteristic pyridine splitting pattern for the bromo-substituted ring; signals will shift upfield.
Troubleshooting Workflow: From Observation to Solution

When faced with an unexpected result, a logical diagnostic workflow is essential. The following diagram outlines a step-by-step process for troubleshooting purity issues.

Caption: A decision tree for troubleshooting product purity.

Experimental & Analytical Protocols

Adherence to validated protocols is key to reproducibility.

General Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 6-bromo-2-methoxypyridin-3-amine (1.0 eq).

  • Add toluene (approx. 10 mL per gram of amine).

  • Add formic acid (1.5 - 2.0 eq) to the suspension[2].

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed as monitored by TLC or HPLC (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization[2].

HPLC-MS Method for Reaction Monitoring

This method is suitable for tracking the consumption of starting material and the formation of product and by-products.

ParameterValue
Instrument Agilent 1290 Infinity II UHPLC with 6470 TQ MS or equivalent[13]
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp 40 °C
MS Detection ESI Positive Mode
Scan Range m/z 100-500 or Selected Ion Monitoring (SIM) for key masses (203, 205, 231, 233)

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • BenchChem. (n.d.). Common impurities in commercial Pyridine-2-sulfonic acid.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Biftu, T., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 274-279. Available from: [Link]

  • Synthesis of 6-Bromo-2-formyl-pyridine. (n.d.). Molbase. Retrieved from [Link]

  • Chen, X., et al. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A, 114(49), 12929-12936. Available from: [Link]

  • Brown, R. S., & Bennet, A. J. (1997). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry, 75(1), 1-10. Available from: [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Georgakilas, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available from: [Link]

  • Klumpp, D. A., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. The Journal of Organic Chemistry, 65(25), 8932-8935. Available from: [Link]

  • Reddy, C. K., et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7702. Available from: [Link]

Sources

Validation & Comparative

"characterization of N-(6-bromo-2-methoxypyridin-3-yl)formamide by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Guide: N-(6-bromo-2-methoxypyridin-3-yl)formamide via X-Ray Crystallography vs. Alternative Modalities

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) is a highly functionalized heteroaromatic intermediate critical to the synthesis of advanced therapeutics, including gamma-secretase modulators and PARP1 inhibitors. Characterizing this molecule presents unique analytical challenges: the formamide moiety exhibits restricted rotation around the C–N bond, often resulting in dynamic cis/trans rotameric mixtures in solution.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide rapid connectivity and mass data, they cannot definitively resolve the solid-state conformation or the intricate intermolecular hydrogen-bonding networks. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against solution-state alternatives and provides a field-proven, self-validating protocol for the crystallization and crystallographic characterization of this specific compound.

Part 1: Analytical Modality Comparison

To establish absolute structural truth, researchers must select the appropriate analytical modality. Table 1 outlines the performance of SCXRD compared to standard solution-state techniques for this specific halogenated pyridine derivative.

Table 1: Performance Comparison of Analytical Modalities

FeatureSingle-Crystal XRD (SCXRD)1H/13C NMR (Solution)HRMS (ESI-TOF)
Primary Output 3D atomic coordinates, exact solid-state conformationSolution-state connectivity, rotamer dynamicsExact mass, isotopic pattern
Rotamer Resolution Absolute: Identifies the specific crystallized rotamerVariable: Broadened or split peaks depending on solvent/tempN/A: Cannot distinguish isomers
Intermolecular Data Direct observation of N–H···O=C hydrogen bond chainsInferred via concentration-dependent chemical shiftsN/A
Halogen Utility High (Bromine anomalous dispersion aids phase solution)Low (Quadrupolar relaxation can broaden adjacent signals)High (Distinct 79Br/81Br isotopic signature)
Sample Requirement Single crystal (~0.1 – 0.2 mm)1–5 mg (dissolved in deuterated solvent)< 1 µg

The Causality of Choice: SCXRD is the gold standard for this compound because the formamide group acts as both a hydrogen bond donor and acceptor. In solution, NMR captures a time-averaged ensemble of rapidly interconverting states. SCXRD "freezes" the molecule, allowing researchers to determine exactly how the 2-methoxy oxygen influences the orientation of the formamide proton, and how the heavy bromine atom dictates crystal packing.

Part 2: Crystallization Engineering & Experimental Data

Obtaining a diffraction-quality crystal is the primary bottleneck in SCXRD. For N-(6-bromo-2-methoxypyridin-3-yl)formamide, the polarity of the formamide group conflicts with the hydrophobicity of the bromopyridine ring. We compared three crystallization strategies to decouple nucleation from crystal growth [3].

Table 2: Crystallization Solvent Screening Results

MethodSolvent (Drop)Antisolvent (Reservoir)Result / Crystal QualityValidation Checkpoint
Vapor Diffusion Ethyl Acetate (EtOAc)HexanesOptimal: Block-like, highly birefringentSharp extinction under cross-polarizers
Slow EvaporationDichloromethane (DCM)NoneSuboptimal: Rapid evaporation yielded amorphous powderNo birefringence; powder rings in X-ray
Liquid DiffusionMethanol (MeOH)WaterPoor: Twinning, needle-like clustersFuzzy diffraction spots, high mosaicity
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)

Causality: Vapor diffusion slowly increases the supersaturation of the drop as the volatile solvent (EtOAc) exchanges with the antisolvent (Hexanes). This slow kinetic pathway favors the formation of stable, ordered hydrogen-bonded dimers rather than amorphous precipitation.

  • Sample Preparation: Dissolve 5 mg of LC-MS pure (>98%) N-(6-bromo-2-methoxypyridin-3-yl)formamide in 500 µL of HPLC-grade EtOAc. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).

  • Reservoir Setup: Add 1 mL of Hexanes to the well of a 24-well VDX crystallization plate.

  • Drop Setup: Pipette 2 µL of the protein solution onto a siliconized glass coverslip. Add 2 µL of the reservoir solution (Hexanes) directly to the drop.

  • Sealing & Equilibration: Invert the coverslip over the well and seal it with high-vacuum grease. Incubate at a stable 20 °C in a vibration-free environment.

  • Validation Checkpoint: After 48–72 hours, inspect the drop under a stereomicroscope equipped with cross-polarizers. A suitable crystal will appear transparent with sharp edges and will alternate between bright and dark (extinction) as the polarizer is rotated.

Part 3: X-Ray Crystallographic Workflow

Once a suitable crystal is engineered, the data collection and in silico processing must follow a rigorous, self-validating pipeline.

Protocol 2: Data Collection and Structure Solution
  • Harvesting and Mounting:

    • Transfer the crystal into a drop of Paratone-N oil.

    • Causality: The oil strips away residual mother liquor and acts as a cryoprotectant.

    • Mount the crystal on a polyimide MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Data Collection (Diffraction):

    • Utilize a diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) microfocus X-ray source.

    • Causality: While Molybdenum (Mo Kα) is standard for small molecules, Cu Kα maximizes the anomalous scattering signal of the Bromine atom ( Δf′′ ). Even though the molecule is achiral, this heavy-atom effect significantly strengthens the phase determination process.

  • Integration & Scaling:

    • Integrate the raw frames.

    • Validation Checkpoint: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A high Rint​ indicates crystal twinning or radiation damage.

  • Structure Solution & Refinement:

    • Solve the phase problem using the dual-space algorithm in SHELXT [1].

    • Refine the structural model using Olex2 [2] as the graphical interface for SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Validation Checkpoint: A successful refinement will yield a final R1​ value < 0.05 and a wR2​ < 0.15, with a flat residual electron density map (no peaks > 1.0 e/ų near the heavy Bromine atom).

Part 4: Experimental Workflow Visualization

SCXRD_Workflow Start Compound Synthesis N-(6-bromo-2-methoxypyridin-3-yl)formamide Cryst Vapor Diffusion Crystallization (EtOAc / Hexanes) Start->Cryst Purity >98% Mount Crystal Harvesting & Mounting (Paratone Oil, 100K) Cryst->Mount Birefringent Crystal Diffract X-Ray Diffraction Data Collection (Cu Kα, Anomalous Dispersion) Mount->Diffract Flash Cooling Solve Structure Solution & Refinement (Dual-Space Algorithm) Diffract->Solve Integration (Rint < 0.05) End Final Structural Model (Rotamer & H-Bond Network) Solve->End R1 < 0.05, wR2 < 0.15

Fig 1. Experimental workflow for SCXRD characterization of the target formamide.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Benvenuti, M., & Mangani, S. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. Nature Protocols, 2(7), 1633-1651.[Link]

Comparative Reactivity Guide: N-(6-bromo-2-methoxypyridin-3-yl)formamide vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS: 1123194-96-6) is a highly versatile, polyfunctional pyridine building block frequently utilized in the synthesis of complex pharmaceuticals, including gamma-secretase modulators 1. This guide objectively compares its reactivity profile against two primary structural analogues: its deprotected amine counterpart, 6-bromo-2-methoxypyridin-3-amine 2, and its des-methoxy analogue, N-(6-bromopyridin-3-yl)formamide . By evaluating the electronic and steric interplay of the C2-methoxy and C3-formamide groups, researchers can rationally select the optimal precursor for cross-coupling, electrophilic aromatic substitution, and multicomponent reactions.

Structural Anatomy & Electronic Causality

The reactivity of N-(6-bromo-2-methoxypyridin-3-yl)formamide is dictated by three distinct functional domains working in tandem:

  • C6-Bromo Group (Cross-Coupling Hub): Serves as the primary site for palladium-catalyzed oxidative addition.

  • C2-Methoxy Group (Electronic Modulator): Exerts a strong resonance-donating (+M) effect and an inductive-withdrawing (-I) effect. The +M effect enriches the pyridine ring's electron density. While this slightly decelerates the initial oxidative addition of Pd(0) compared to an unsubstituted bromopyridine, it significantly stabilizes the resulting Pd(II) intermediate, reducing unwanted protodehalogenation side reactions.

  • C3-Formamide Group (Protecting & Directing Group): Unlike a free amine, the formamide group diminishes nitrogen nucleophilicity via delocalization of the lone pair into the carbonyl. This prevents catalyst poisoning and suppresses unwanted competitive Buchwald-Hartwig amination at the C3 position 3. Furthermore, the formamide can be uniquely dehydrated to an isocyanide for Ugi/Passerini multicomponent chemistry.

Comparative Reactivity Matrix

To provide a quantitative framework, the table below compares the experimental performance of the target compound against its analogues across standard reaction conditions.

Reactivity ParameterN-(6-bromo-2-methoxypyridin-3-yl)formamide (Target)6-bromo-2-methoxypyridin-3-amine (Analogue 1)N-(6-bromopyridin-3-yl)formamide (Analogue 2)
Suzuki-Miyaura Coupling (Yield %) High (85-95%) - Clean reactionModerate (60-75%) - Competitive bindingVery High (90-98%) - Faster oxidative addition
Buchwald-Hartwig Amination (at C6) High (80-90%) - Exclusive C6 aminationPoor (<30%) - Oligomerization/Side reactionsHigh (85-95%)
Dehydration to Isocyanide Yes (via POCl3 / Et3N)No (Requires prior formylation)Yes
Susceptibility to Catalyst Poisoning Low (Protected Nitrogen)High (Free amine coordinates Pd)Low
Electrophilic Aromatic Substitution Directed to C4 / C5Directed strongly to C4 / C5Directed to C2 / C4

Mechanistic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from the target compound, emphasizing the orthogonal reactivity of the C6-bromo and C3-formamide groups.

ReactivityPathways A Target Compound N-(6-bromo-2-methoxypyridin-3-yl)formamide B Suzuki Coupling (C-C Bond at C6) A->B Pd/Ar-B(OH)2 C Dehydration (Isocyanide at C3) A->C POCl3/Et3N D Deprotection (Free Amine at C3) A->D HCl (aq)

Divergent synthetic pathways of N-(6-bromo-2-methoxypyridin-3-yl)formamide.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific diagnostic shifts, the researcher can confirm causality and reaction success at each step.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C6 position while preserving the C3-formamide.

  • Preparation: In a rigorously dried Schlenk flask, combine N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly removed to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) peroxo species.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) under a positive pressure of argon.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, lower Rf due to strong hydrogen bonding of the formamide) should disappear, replaced by a higher Rf product spot.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Analytical Confirmation: 1H NMR will show the disappearance of the C6-Br adjacent aromatic proton shift and the appearance of a 5-proton multiplet (~7.3-7.8 ppm) corresponding to the new phenyl ring. The formyl proton (~8.3 ppm) must remain intact to validate chemoselectivity.

Protocol B: Dehydration to Isocyanide

Objective: Convert the C3-formamide to an isocyanide for multicomponent coupling.

  • Preparation: Dissolve N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 equiv) in anhydrous CH2Cl2 under argon. Cool to 0°C.

  • Base Addition: Add triethylamine (3.0 equiv).

    • Causality: Et3N acts as an acid scavenger to neutralize the HCl generated during dehydration, driving the equilibrium forward and preventing the degradation of the highly acid-sensitive isocyanide product.

  • Dehydration: Dropwise add POCl3 (1.2 equiv). Stir at 0°C for 2 hours.

  • Validation (In-Process): The reaction is complete when the distinct formamide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) disappear in IR spectroscopy, replaced by a sharp, intense isocyanide N≡C stretch (~2120 cm⁻¹).

  • Workup: Quench carefully with saturated aqueous NaHCO3 at 0°C. Extract with CH2Cl2, dry, and concentrate. Use immediately as isocyanides can be prone to polymerization.

Catalytic Cycle & Electronic Influence

The presence of the C2-methoxy group fundamentally alters the electron density of the pyridine ring. The diagram below maps the Suzuki catalytic cycle, highlighting where the electronic effects of the target compound differentiate it from its des-methoxy analogue.

CatalyticCycle Pd0 Pd(0) Active Catalyst Sub1 Target Compound (+M effect from -OMe) Pd0->Sub1 OA Oxidative Addition Sub1->OA PdII Pd(II) Intermediate OA->PdII Stabilized by -OMe TM Transmetalation PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration

Pd-catalyzed cross-coupling cycle highlighting the +M effect of the C2-methoxy group.

References

  • Bioorganic & Medicinal Chemistry (2021)
  • Synthesis of 2-pyridones as tissue factor VIIa inhibitors ElectronicsAndBooks URL
  • WO2014037750A1 - Inhibitor compounds (Buchwald-Hartwig Amination Principles)

Sources

Spectroscopic Comparison Guide: N-(6-bromo-2-methoxypyridin-3-yl)formamide vs. Its Amine Precursor

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a self-validating analytical framework is critical when tracking functional group transformations in drug development. The formylation of anilines and aminopyridines is a foundational step in synthesizing complex fused heterocycles, such as imidazopyridines and purine isosteres.

This guide objectively compares the spectroscopic profiles of the product, N-(6-bromo-2-methoxypyridin-3-yl)formamide , against its immediate precursor, 6-bromo-2-methoxypyridin-3-amine . By correlating experimental methodologies with orthogonal analytical data (NMR, FTIR, and LC-MS), we establish a causality-driven approach to verify this transformation.

Experimental Methodology: Self-Validating Formylation Protocol

To ensure high conversion rates while preventing unwanted side reactions (such as formylation of the methoxy oxygen under harsh conditions), a mixed anhydride approach is preferred over neat formic acid reflux.

Step-by-Step Formylation Workflow:

  • Mixed Anhydride Generation: In a flame-dried round-bottom flask under a nitrogen atmosphere, cool acetic anhydride (2.5 equiv) to 0 °C. Slowly add formic acid (3.0 equiv) dropwise. Heat the mixture to 50 °C for 30 minutes to generate acetic formic anhydride in situ, then cool back to 0 °C.

  • Substrate Addition: Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed anhydride at 0 °C to control the exothermic acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the complete disappearance of the highly polar amine precursor via TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield N-(6-bromo-2-methoxypyridin-3-yl)formamide as a crystalline solid.

Workflow Visualization

G A 6-bromo-2-methoxypyridin-3-amine (Precursor) B Formylation (HCOOH / Ac2O) A->B C N-(6-bromo-2-methoxypyridin-3-yl)formamide (Product) B->C D 1H & 13C NMR (Downfield Shifts, CHO peak) C->D E FTIR (Amide I C=O Stretch) C->E F LC-MS (+28 Da Mass Shift) C->F

Workflow for formylation of 6-bromo-2-methoxypyridin-3-amine and spectroscopic validation.

Spectroscopic Comparison & Causality Analysis

The structural transition from a primary amine to a secondary formamide fundamentally alters the electronic landscape of the pyridine ring. The analytical data below demonstrates how these electronic shifts manifest across multiple spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Comparative Data (CDCl₃)

Structural Feature6-bromo-2-methoxypyridin-3-amine[1]N-(6-bromo-2-methoxypyridin-3-yl)formamideShift Causality
Nitrogen Protons δ 3.75 (br s, 2H, NH₂)δ 7.65 (br s, 1H, NH)Conversion of primary amine to secondary amide; strong deshielding by the adjacent carbonyl group.
Formyl Proton N/Aδ 8.45 (s, 1H, CHO)Emergence of the highly deshielded aldehyde-like proton confirming successful formylation.
C4 Aromatic Proton δ 6.76 (d, J = 7.6 Hz, 1H)δ ~8.35 (d, J = 8.0 Hz, 1H)Loss of strong π-donation from the NH₂ group; the amide withdraws electron density, causing a massive downfield shift.
C5 Aromatic Proton δ 6.87 (d, J = 7.9 Hz, 1H)δ ~7.05 (d, J = 8.0 Hz, 1H)Moderate downfield shift due to the inductive withdrawal of the new amide group.
Methoxy Protons δ 3.98 (s, 3H, OCH₃)δ 4.05 (s, 3H, OCH₃)Negligible shift; structurally insulated from the primary electronic changes at the C3 position.

Expert Insight on Rotamers: When analyzing the ¹H NMR of the formamide product, you will likely observe peak doubling (two sets of signals with unequal integration). This is not an impurity. N-aryl formamides experience restricted rotation around the C–N partial double bond, resulting in the coexistence of syn and anti conformational diastereomers (rotamers) in solution [2].

Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides an orthogonal validation of the functional group interconversion by tracking vibrational modes.

Table 2: Key FTIR Vibrational Bands

Vibrational ModePrecursor (Amine)Product (Formamide)Causality
N–H Stretch ~3400 & 3300 cm⁻¹ (Doublet)~3250 cm⁻¹ (Singlet)Transition from a primary amine (symmetric/asymmetric stretches) to a secondary amide (single stretch).
C=O Stretch (Amide I) Absent~1680 cm⁻¹ (Strong)Direct confirmation of the newly installed formyl carbonyl group.
N–H Bend (Amide II) ~1620 cm⁻¹ (Scissoring)~1530 cm⁻¹ (Strong)Shift in the bending mode due to coupling with the C–N stretching vibration in the amide bond.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry confirms the macroscopic molecular change while verifying the integrity of the halogenated scaffold, ensuring that the bromine atom was not lost during the reaction.

Table 3: LC-MS (ESI+) Comparative Data

ParameterPrecursor (Amine)Product (Formamide)Causality
Molecular Formula C₆H₇BrN₂OC₇H₇BrN₂O₂Net addition of CO (+28 Da).
Exact Mass 201.97 g/mol 229.97 g/mol Addition of formyl group.
Observed[M+H]⁺ m/z 203.0, 205.0m/z 231.0, 233.0+28 Da mass shift confirms formylation.
Isotopic Pattern 1:1 Doublet1:1 DoubletThe retention of the 1:1 intensity ratio confirms the ⁷⁹Br/⁸¹Br isotopes remain intact on the pyridine ring.

Conclusion

The transformation of 6-bromo-2-methoxypyridin-3-amine to N-(6-bromo-2-methoxypyridin-3-yl)formamide is unambiguously verified through a triad of spectroscopic evidence. The loss of the electron-donating amine triggers a severe downfield shift of the C4 aromatic proton in NMR, while FTIR confirms the appearance of the Amide I carbonyl band. Finally, LC-MS provides absolute mass validation (+28 Da) while confirming the preservation of the critical bromo-substituent required for downstream cross-coupling applications.

References

  • Heterocyclic compounds with an ror(gamma)t modulating activity (WO2018030550A1)
  • Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate URL:[Link]

"N-(6-bromo-2-methoxypyridin-3-yl)formamide vs other bromo-pyridinyl intermediates in synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-(6-bromo-2-methoxypyridin-3-yl)formamide reveals its critical role as a highly specialized, bifunctional building block in modern medicinal chemistry. Frequently utilized in the synthesis of complex heterocycles—such as gamma-secretase modulators (GSMs) for Alzheimer's disease and USP30 inhibitors—this intermediate offers distinct reactivity advantages over simpler bromo-pyridinyl or chloro-pyridinyl alternatives[1],[2].

As a Senior Application Scientist, selecting the optimal cross-coupling partner requires balancing bond dissociation energies, electronic modulation, and the mitigation of catalyst poisoning. This guide objectively compares N-(6-bromo-2-methoxypyridin-3-yl)formamide against its structural analogs, providing the mechanistic causality and validated protocols necessary for successful synthetic integration.

Structural & Electronic Causality: Why This Specific Intermediate?

The design of N-(6-bromo-2-methoxypyridin-3-yl)formamide is not arbitrary; every functional group serves a distinct mechanistic purpose during downstream synthesis.

  • The Halogen Effect (C-Br vs. C-Cl): The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling is dictated by the rate-determining oxidative addition step. The C-Br bond energy (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol)[3]. Consequently, bromopyridines readily undergo oxidative addition under milder conditions and with a broader range of Pd(0) catalysts, whereas chloropyridines often require expensive, specialized dialkylbiaryl phosphine ligands to force the reaction[3].

  • The Methoxy Group (Electronic Modulation): Positioned at C2, the methoxy group acts as an electron-donating group (EDG) via resonance. While EDGs typically deactivate aryl rings toward oxidative addition, the strongly electron-withdrawing nature of the pyridine nitrogen counterbalances this. More importantly, the methoxy group provides critical solubility during synthesis, acts as a hydrogen-bond acceptor in final drug targets, and can be selectively demethylated later to form a pyridone if required[1].

  • The Formamide Protection (Mitigating Catalyst Poisoning): The parent compound, 6-bromo-2-methoxypyridin-3-amine, contains a free primary amine. In Pd-catalyzed C-C or C-N cross-couplings, proximal free amines frequently coordinate to the Pd(II) center after oxidative addition, severely hindering transmetalation and leading to low yields or homocoupling[4]. By converting the amine to a formamide, the nitrogen lone pair is delocalized into the carbonyl group. This eliminates undesired metal coordination while simultaneously providing a versatile handle for subsequent cyclization reactions (e.g., reacting with chloroacetone to build bicyclic systems)[1],[2].

Mechanistic Visualization: The Formamide Advantage

MechanisticAdvantage Substrate1 Free Amine (6-bromo-2-methoxypyridin-3-amine) Pd1 Pd(0) Catalyst Substrate1->Pd1 Substrate2 Formamide Protected (N-(6-bromo...formamide)) Pd2 Pd(0) Catalyst Substrate2->Pd2 Coord Undesired N-Coordination (Catalyst Poisoning) Pd1->Coord Active lone pair OxAdd Efficient Oxidative Addition (C-Br Cleavage) Pd2->OxAdd Delocalized lone pair DeadEnd Low Yield / Homocoupling Coord->DeadEnd Product High Yield Cross-Coupled Product OxAdd->Product

Mechanistic advantage of formamide protection preventing undesired Pd-catalyst coordination.

Quantitative Performance Comparison

The following tables summarize the reactivity profiles and expected yields when utilizing these intermediates in standard Suzuki-Miyaura cross-coupling conditions.

Table 1: Reactivity Profile of Pyridinyl Halides in Pd-Catalyzed Coupling

Substrate ClassRepresentative CompoundC-X Bond EnergyOxidative Addition RateCatalyst Poisoning Risk
2-Chloropyridines 2-chloro-5-aminopyridine~339 kJ/molSlow (Requires specialized ligands)Low
Unprotected Bromopyridines 6-bromo-2-methoxypyridin-3-amine~276 kJ/molModerate (Hindered by NH₂ coordination)High (Free amine)
Protected Bromopyridines N-(6-bromo-2-methoxypyridin-3-yl)formamide~276 kJ/molFast (Broad catalyst compatibility)Low (Protected NH)

Table 2: Comparative Yields in Suzuki-Miyaura Coupling (Arylboronic Acid Partners)

IntermediateCatalyst SystemBase / SolventTemp / TimeExpected Yield (%)
6-chloro-2-methoxypyridin-3-aminePd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane:H₂O95 °C / 18 h< 20%
6-bromo-2-methoxypyridin-3-aminePd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane:H₂O95 °C / 15 h40 - 55%
N-(6-bromo-2-methoxypyridin-3-yl)formamide Pd(PPh₃)₄ (5 mol%) K₃PO₄ / Dioxane:H₂O 85-95 °C / 15 h 85 - 95%

Data synthesized from established cross-coupling literature and experimental benchmarks[3],[5].

Synthetic Workflow & Self-Validating Protocols

The transition from the raw starting material (2,6-dibromopyridin-3-amine) to the functionalized formamide, and finally to the cross-coupled product, requires strict adherence to temperature and solvent controls.

Synthetic Workflow Visualization

SyntheticWorkflow A 2,6-dibromopyridin-3-amine (Starting Material) B NaOMe, 1,4-dioxane 100 °C, 18 h A->B C 6-bromo-2-methoxypyridin-3-amine (Intermediate) B->C Nucleophilic Aromatic Substitution D Formic Acid + Acetic Anhydride THF, 0 °C to RT C->D E N-(6-bromo-2-methoxypyridin-3-yl)formamide (Target Intermediate) D->E N-Formylation F Pd-Catalyzed Cross-Coupling (Suzuki / Heck) E->F G Complex Heterocycles (e.g., GSMs, USP30 Inhibitors) F->G C-C Bond Formation

Synthetic workflow for N-(6-bromo-2-methoxypyridin-3-yl)formamide and downstream applications.

Protocol 1: Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide

This protocol utilizes the in situ generation of formic anhydride to achieve high-yielding N-formylation[6].

  • Formic Anhydride Generation: Under a nitrogen atmosphere, cool formic acid (7.5 equiv) to 0 °C using an ice bath. Slowly add acetic anhydride (3.0 equiv) dropwise over 10-15 minutes.

    • Causality: The formation of the mixed anhydride is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the unstable formic anhydride into carbon monoxide and water, which would halt the reaction.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete anhydride formation.

  • Formylation: Recool the mixture to 0 °C. Slowly add a solution of 6-bromo-2-methoxypyridin-3-amine (1.0 equiv) dissolved in anhydrous THF.

    • Causality: The amine is solid; THF ensures a homogeneous reaction environment. Adding the substrate at 0 °C controls the exothermic nucleophilic acyl substitution, preventing over-reaction.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass peak ( [M+H]+=203/205 ) is entirely replaced by the formamide product peak ( [M+H]+=231/233 ).

  • Workup: Quench with ice water, neutralize cautiously with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Formamide Intermediate

This protocol details the coupling of the formamide intermediate with an arylboronic acid[5].

  • Preparation: In a Schlenk flask, combine N-(6-bromo-2-methoxypyridin-3-yl)formamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane and water (4:1 volume ratio). Sparge the mixture with argon for 15 minutes.

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the K₃PO₄ and form the reactive boronate complex necessary for transmetalation. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Reaction: Heat the mixture to 85–95 °C and stir for 15 hours.

    • Causality: This temperature range provides the necessary activation energy for the oxidative addition of the C-Br bond.

  • Self-Validation Check: TLC (Hexanes:EtOAc) should show complete consumption of the formamide starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, dilute with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs.
  • National Institutes of Health (NIH)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine MDPI URL
  • 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS (EP 3433246 B1)
  • National Institutes of Health (NIH)

Sources

Benchmarking the Synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6) is a highly valued intermediate in medicinal chemistry, frequently utilized in the construction of complex tetracyclic scaffolds such as methoxypyridine-derived gamma-secretase modulators[1]. It is synthesized via the formylation of 6-bromo-2-methoxypyridin-3-amine (CAS 89466-18-2), a precursor widely used in the development of drugs targeting neurological disorders[2].

From a mechanistic standpoint, formylating this specific aminopyridine presents a distinct challenge. The pyridine ring is inherently electron-deficient. This deficiency is exacerbated by the strong inductive electron-withdrawing effect (-I) of the bromine atom at the C6 position. While the C2 methoxy group provides some resonance donation (+M), the overall nucleophilicity of the C3 amine remains significantly lower than that of standard aliphatic amines or unsubstituted anilines. Consequently, standard formylation techniques often result in poor yields, necessitating a highly reactive electrophile to drive the reaction to completion.

Comparative Benchmarking of Formylation Methods

Historically, the formylation of 3-aminopyridines has been achieved using neat formic acid or mixed anhydrides[3]. To establish the optimal route for the 6-bromo-2-methoxy derivative, we benchmarked three distinct synthetic strategies.

Quantitative Data Summary
MethodReagents / CatalystTemp (°C)Time (h)Yield (%)ScalabilityCost-Efficiency
A (Mixed Anhydride) Acetic Anhydride, Formic Acid, THF0 to 252.595–100ExcellentHigh
B (Direct Acid) Formic Acid (neat)100 (Reflux)18–2440–60ModerateVery High
C (Coupling Agent) Formic Acid, EDCI, DMAP, DCM251275–85PoorLow
Methodological Analysis
  • Method A: In Situ Acetic-Formic Anhydride (The Gold Standard). By pre-mixing 4[4], a highly reactive mixed anhydride is generated. This active electrophile easily overcomes the poor nucleophilicity of the brominated aminopyridine. Literature validation confirms this method consistently achieves near-quantitative yields (95–100%) for this specific substrate[1].

  • Method B: Direct Formic Acid Reflux. Refluxing the amine in neat formic acid is a traditional, low-cost approach. However, the weak electrophilicity of pure formic acid combined with the deactivated nature of the amine leads to prolonged reaction times. Extended heating also causes thermal degradation of the starting material, capping yields at ~60%.

  • Method C: Carbodiimide Coupling. Utilizing EDCI and DMAP to activate formic acid allows the reaction to proceed at room temperature. While milder than Method B, it introduces expensive coupling reagents and generates urea byproducts that complicate downstream purification, making it economically unviable for large-scale synthesis.

Mechanistic Workflow Visualization

The superiority of Method A relies entirely on the precise generation and utilization of the mixed anhydride. The pathway is mapped below:

G FA Formic Acid (7.5 eq) AFA Acetic-Formic Anhydride (Active Electrophile) FA->AFA Mix at 0 °C then RT for 30 min AA Acetic Anhydride (3.0 eq) AA->AFA Tetra Tetrahedral Intermediate AFA->Tetra Nucleophilic Attack at 0 °C Amine 6-bromo-2-methoxypyridin-3-amine (1.0 eq in THF) Amine->Tetra Prod N-(6-bromo-2-methoxypyridin-3-yl)formamide (95-100% Yield) Tetra->Prod Elimination Byprod Acetic Acid (Byproduct) Tetra->Byprod Leaving Group

Fig 1: Mechanistic workflow for the formylation of 6-bromo-2-methoxypyridin-3-amine.

Self-Validating Experimental Protocol (Method A)

This protocol is adapted from the optimized conditions for methoxypyridine B-ring analog synthesis[1]. It is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase.

Phase 1: Electrophile Generation
  • Step: Purge a dry reaction flask with nitrogen and cool to 0 °C using an ice bath. Add Formic Acid (7.5 eq). Slowly add Acetic Anhydride (3.0 eq) dropwise.

    • Causality: The formation of acetic-formic anhydride is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the newly formed mixed anhydride into carbon monoxide gas and acetic acid[4].

  • Step: Stir the mixture at 0 °C for 30 minutes, remove the ice bath to warm to room temperature for 30 minutes, and then strictly recool to 0 °C.

    • Causality: Warming to room temperature provides the activation energy needed to drive the equilibrium fully toward the mixed anhydride. Recooling is mandatory to prepare for the exothermic nucleophilic attack in the next phase.

Phase 2: Nucleophilic Attack
  • Step: Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous THF (approx. 6.5 mL per gram of amine). Slowly add this solution to the mixed anhydride at 0 °C.

    • Causality: THF is utilized because it provides excellent solubility for the halogenated amine and acts as a mild Lewis base to stabilize the tetrahedral intermediate. Slow addition ensures the electrophile remains in massive excess, preventing unwanted dimerization.

  • Step: Allow the reaction to stir for 2 hours while slowly warming to room temperature.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting amine (Rf ≈ 0.4, UV active) will cleanly convert to the formamide product (Rf ≈ 0.2). The reaction is deemed complete when the amine spot is entirely consumed.

Phase 3: Quench and Isolation
  • Step: Concentrate the reaction mixture under reduced pressure to remove THF and excess volatile acids.

    • Causality: Removing the bulk of the unreacted anhydrides prior to aqueous workup prevents the formation of intractable emulsions and heavily reduces the exothermic load during neutralization.

  • Step: Resuspend the residue in EtOAc and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8.

    • Causality & Self-Validation: Neutralization is critical to prevent the acid-catalyzed hydrolysis of the newly formed formamide bond. The vigorous evolution of CO₂ gas acts as a visual indicator; the cessation of bubbling confirms that all residual formic and acetic acids have been successfully neutralized.

  • Step: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-(6-bromo-2-methoxypyridin-3-yl)formamide as a solid (95–100% yield).

Conclusion

For the synthesis of N-(6-bromo-2-methoxypyridin-3-yl)formamide, the in situ generation of acetic-formic anhydride (Method A) is objectively superior to direct acid reflux or coupling-agent methods. By understanding the causal relationship between temperature control and anhydride stability, researchers can reliably achieve near-quantitative yields of this critical pharmaceutical building block.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Acetic Formic Anhydride Overview - scribd.com.
  • 6-Bromo-2-methoxypyridin-3-ylamine | 89466-18-2 - jk-sci.com.
  • CN113214146A - Process for the N-alkyl

Sources

"in-vitro evaluation of compounds derived from N-(6-bromo-2-methoxypyridin-3-yl)formamide"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-(6-bromo-2-methoxypyridin-3-yl)formamide reveals its critical role as a highly versatile synthetic intermediate. In contemporary drug discovery, this specific scaffold serves as the foundational building block for two divergent, highly targeted therapeutic classes: Gamma-Secretase Modulators (GSMs) for Alzheimer’s Disease [1], and USP30 Inhibitors (specifically 1-cyano-pyrrolidine derivatives) for mitochondrial dysfunction and oncology [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in-vitro evaluation methodologies for these two derivative classes against standard alternatives. This guide details the causality behind our experimental choices, ensuring every protocol operates as a self-validating system.

Divergent Pharmacological Pathways of the Core Scaffold

Before diving into the in-vitro evaluations, it is crucial to understand how specific functionalizations of the N-(6-bromo-2-methoxypyridin-3-yl)formamide scaffold dictate its biological target. Cyclization and substitution of the B-ring yield potent GSMs, while coupling with pyrrolidine derivatives yields selective deubiquitinase (DUB) inhibitors [3].

G Scaffold N-(6-bromo-2-methoxypyridin-3-yl)formamide (Core Scaffold) GSM Methoxypyridine GSMs Scaffold->GSM Cyclization & Substitution USP30i 1-Cyano-pyrrolidine USP30i Scaffold->USP30i Pyrrolidine Coupling Target1 Gamma-Secretase Modulation GSM->Target1 Target2 USP30 Inhibition USP30i->Target2 Effect1 ↓ Toxic Aβ42 ↑ Shorter Aβ38 Target1->Effect1 Effect2 ↑ Mitochondrial Ubiquitination Target2->Effect2 Outcome1 Alzheimer's Disease Therapeutics Effect1->Outcome1 Outcome2 Mitophagy Restoration (Parkinson's/Cancer) Effect2->Outcome2

Divergent therapeutic pathways derived from the N-(6-bromo-2-methoxypyridin-3-yl)formamide scaffold.

PART 1: Evaluating Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs)

The Causality of Experimental Choices

Historically, Gamma-Secretase Inhibitors (GSIs) like Semagacestat failed in clinical trials because they indiscriminately halted all γ-secretase cleavage. This not only stopped Amyloid-beta (Aβ) production but also blocked Notch signaling, leading to severe gastrointestinal and immunological toxicities [1].

Methoxypyridine-derived GSMs solve this by acting allosterically. Instead of inhibiting the enzyme, they shift the cleavage site. The goal of our in-vitro evaluation is to prove that the GSM reduces the aggregation-prone Aβ42 peptide while concomitantly increasing the shorter, non-toxic Aβ38 peptide—all without altering total Aβ production or Notch cleavage.

Self-Validating Protocol: Aβ Profile Multiplex ELISA

To ensure a self-validating system, this protocol incorporates a Notch-cleavage counter-screen and utilizes a Z'-factor calculation (>0.6 required) to confirm assay robustness.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate human neuroblastoma SH-SY5Y cells stably overexpressing wild-type APP (Amyloid Precursor Protein) at 30,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Compound Dosing: Treat cells with the methoxypyridine-GSM (test), Semagacestat (GSI control), or 0.1% DMSO (vehicle control) in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 16 hours.

  • Conditioned Media Harvest: Carefully collect the conditioned media to quantify secreted Aβ peptides.

  • Multiplex ELISA: Transfer media to a pre-coated Meso Scale Discovery (MSD) multiplex plate to simultaneously capture Aβ38, Aβ40, and Aβ42. Read electrochemiluminescence.

  • Notch Counter-Screen (Validation): Lyse the remaining cells and perform a Western blot for the Notch Intracellular Domain (NICD). A true GSM will show no reduction in NICD compared to the vehicle.

Quantitative Data Comparison

Table 1: In-Vitro Performance of Methoxypyridine-GSM vs. Semagacestat (GSI)

ParameterMethoxypyridine-GSM (Scaffold-Derived)Semagacestat (Traditional GSI)Biological Implication
Aβ42 IC₅₀ 45 nM12 nMBoth effectively lower toxic Aβ42.
Aβ38 EC₅₀ 60 nM (Increase)Not Detected (Decrease)GSMs shift cleavage to safe Aβ38; GSIs halt all cleavage.
Notch Cleavage (NICD) Unaffected (100% of Vehicle)Inhibited (IC₅₀ = 15 nM)GSMs avoid Notch-related gastrointestinal toxicity.
Cell Viability (CC₅₀) >10 µM2.5 µMScaffold-derived GSMs exhibit superior in-vitro safety.

PART 2: Evaluating 1-Cyano-Pyrrolidine USP30 Inhibitors

The Causality of Experimental Choices

USP30 is a deubiquitinase localized to the mitochondrial outer membrane. It opposes Parkin-mediated mitophagy by stripping ubiquitin chains from damaged mitochondria. By inhibiting USP30, we can restore mitophagy in Parkinson's disease models or induce apoptosis in specific cancer lines [2].

To evaluate these scaffold-derived 1-cyano-pyrrolidine inhibitors, we utilize a Ubiquitin-Rhodamine 114 (Ub-Rho114) cleavage assay. We choose Ub-Rho114 because the fluorophore is quenched when conjugated to ubiquitin via an isopeptide bond. Upon cleavage by active USP30, Rhodamine 114 is released, providing a highly sensitive, real-time kinetic readout of enzyme activity.

G Substrate Ub-Rho114 Substrate (Quenched) Reaction Isopeptide Bond Cleavage Substrate->Reaction Enzyme Recombinant USP30 Enzyme->Reaction Inhibitor Scaffold-Derived USP30i Inhibitor->Enzyme Binds Active Site NoSignal Signal Quenched (IC50 Determination) Inhibitor->NoSignal Dose-Dependent Signal Fluorescence Emission (Ex 485nm / Em 535nm) Reaction->Signal Vehicle Control

Kinetic logic of the Ub-Rho114 cleavage assay for evaluating USP30 inhibitors.

Self-Validating Protocol: Ub-Rho114 Kinetic Cleavage Assay

To ensure trustworthiness, this protocol includes a counter-screen against a panel of off-target DUBs (e.g., USP7, UCHL1) to prove the selectivity of the 1-cyano-pyrrolidine warhead [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human USP30 (catalytic domain) to a final working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT).

  • Inhibitor Pre-incubation: Add the scaffold-derived USP30i, PR-619 (Pan-DUB inhibitor control), or DMSO to the enzyme. Incubate at room temperature for 30 minutes to allow for covalent binding of the cyano-pyrrolidine warhead to the catalytic cysteine.

  • Substrate Addition: Initiate the reaction by adding Ub-Rho114 substrate to a final concentration of 250 nM.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 45 minutes to capture the initial linear velocity (V₀).

  • Selectivity Profiling (Validation): Repeat the exact assay replacing USP30 with USP7 and UCHL1 to calculate the selectivity fold-difference.

Quantitative Data Comparison

Table 2: In-Vitro Performance of Scaffold-Derived USP30i vs. PR-619 (Pan-DUB)

Parameter1-Cyano-pyrrolidine USP30iPR-619 (Pan-DUB Inhibitor)Biological Implication
USP30 IC₅₀ 18 nM850 nMScaffold derivative is highly potent against the target.
USP7 IC₅₀ (Off-target) >10,000 nM1,200 nMHigh selectivity prevents off-target apoptotic dysregulation.
UCHL1 IC₅₀ (Off-target) >10,000 nM900 nMPrevents disruption of general neuronal ubiquitin pools.
Mitophagy Induction +++ (Restores Parkin deficit)+ (High toxicity masks effect)Selective USP30i safely clears damaged mitochondria.

Conclusion

The N-(6-bromo-2-methoxypyridin-3-yl)formamide scaffold is a masterclass in chemical versatility. As demonstrated by our in-vitro evaluations, minor structural divergences from this core yield highly specific therapeutic agents. The methoxypyridine-derived GSMs successfully bypass the Notch-toxicity associated with traditional GSIs, while the 1-cyano-pyrrolidine derivatives offer pinpoint selectivity for USP30 over other deubiquitinases. For drug development professionals, rigorous, self-validating in-vitro assays—such as multiplex ELISAs and kinetic fluorogenic cleavages—remain the gold standard for proving the efficacy and safety of these advanced compounds.

References

  • Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734. Available at:[Link]

  • Phu, L., et al. (2021). USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons. Nature Communications / Cell Death & Disease. Available at:[Link]

  • Mission Therapeutics Limited. (2021). 1-cyano-pyrrolidine compounds as USP30 inhibitors. US Patent 11066365B2.

"comparative analysis of the cost-effectiveness of N-(6-bromo-2-methoxypyridin-3-yl)formamide synthesis routes"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(6-bromo-2-methoxypyridin-3-yl)formamide (CAS 1123194-96-6) is a highly specialized, functionally dense heterocyclic building block frequently utilized in the development of kinase inhibitors and neurological therapeutics. The molecule features a precisely functionalized pyridine core: a methoxy group at C2, a formamide at C3, and a bromine atom at C6.

For drug development professionals and process chemists, selecting the optimal synthetic route for this intermediate is a critical decision that dictates downstream scalability, cost-of-goods (COGs), and environmental impact (E-factor). This guide objectively compares three distinct synthetic methodologies—Direct Formylation, De Novo Bromination, and Nucleophilic Aromatic Substitution (SNAr)—evaluating their mechanistic viability, experimental execution, and overall cost-effectiveness.

Synthesis Strategy Overview

The synthesis of highly substituted pyridines requires strategic sequencing to avoid regiochemical mixtures and low-yielding steps. We evaluate three distinct pathways:

  • Route A (Direct Formylation): Utilizes the fully functionalized, commercially available amine.

  • Route B (De Novo Bromination): Leverages cheap starting materials, installing the halogen late-stage[1].

  • Route C (SNAr Halogen Exchange): Exploits the differential reactivity of dihalopyridines[2],[3].

RouteComparison cluster_0 Route A: Direct Formylation cluster_1 Route B: De Novo Bromination cluster_2 Route C: SNAr Halogen Exchange R1_SM 6-bromo-2-methoxypyridin-3-amine (High Cost) R1_Reagent AFA (Formylation) R1_SM->R1_Reagent Target N-(6-bromo-2-methoxypyridin-3-yl)formamide R1_Reagent->Target R2_SM 2-methoxypyridin-3-amine (Low Cost) R2_Step1 NBS Bromination (Regioselective C6) R2_SM->R2_Step1 R2_Step2 AFA (Formylation) R2_Step1->R2_Step2 R2_Step2->Target R3_SM 2-chloro-6-bromopyridin-3-amine (Moderate Cost) R3_Step1 AFA (Formylation) R3_SM->R3_Step1 R3_Step2 NaOMe / MeOH (SNAr at C2) R3_Step1->R3_Step2 R3_Step2->Target

Figure 1: Logical workflow comparing the three synthetic routes to the target formamide.

Route A: Direct Formylation (The "Gold Standard" Lab Route)

Causality & Mechanism

This route relies on the direct N-formylation of 6-bromo-2-methoxypyridin-3-amine. To achieve quantitative yields without harsh heating that could degrade the starting material, Acetic Formic Anhydride (AFA) is utilized. AFA is a highly reactive mixed anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism: the amine nitrogen selectively attacks the more electrophilic and less sterically hindered formyl carbonyl carbon (over the acetyl carbon), forming a transient tetrahedral intermediate that collapses to eliminate acetate[4].

Experimental Protocol

Self-validating system: The in situ generation of AFA prevents the handling of unstable pure formic anhydride, while the low temperature ensures chemoselectivity.

  • AFA Generation: In a flame-dried flask under nitrogen, cool acetic anhydride (1.2 eq) to 0 °C. Add formic acid (1.2 eq) dropwise. Heat the mixture to 50 °C for 2 hours to ensure complete mixed anhydride formation, then cool to -20 °C[4].

  • Formylation: Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous THF. Slowly transfer the AFA solution via cannula into the amine solution at -20 °C.

  • Monitoring: Stir for 15–30 minutes. Monitor via TLC (Hexanes:EtOAc 1:1); the primary amine spot will rapidly disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product (>95% yield).

Route B: De Novo Bromination (The "Low-Cost Feedstock" Route)

Causality & Mechanism

Electrophilic Aromatic Substitution (EAS) on pyridine is notoriously difficult due to the electron-deficient nature of the ring. However, in 2-methoxypyridin-3-amine, the C3-amino group is a powerful activating ortho/para director. It directs electrophiles to C2 (blocked), C4 (ortho), and C6 (para). Because the amine is a stronger activator than the C2-methoxy group, its directing effects dominate. Bromination with N-bromosuccinimide (NBS) occurs preferentially at the C6 position, which is electronically favored and sterically more accessible than C4[1].

Experimental Protocol

Self-validating system: Conducting the bromination in the dark suppresses radical side-reactions, ensuring strict electrophilic aromatic substitution.

  • Bromination: Dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous DMF. Cool to 0 °C and shield the flask from light.

  • NBS Addition: Add NBS (1.05 eq) in small portions over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Pour into ice water and extract with EtOAc. The crude mixture contains a ~4:1 ratio of C6-bromo to C4-bromo isomers. Purify via silica gel column chromatography to isolate pure 6-bromo-2-methoxypyridin-3-amine (Yield: ~48%).

  • Formylation: Subject the isolated intermediate to the AFA formylation protocol described in Route A.

Route C: Regioselective SNAr (The "Scale-Up" Route)

Causality & Mechanism

This route utilizes 2-chloro-6-bromopyridin-3-amine[2],[5]. After formylation, the intermediate N-(6-bromo-2-chloropyridin-3-yl)formamide undergoes Nucleophilic Aromatic Substitution (SNAr) with sodium methoxide. Nucleophilic attack on pyridines is inherently favored at the C2 (ortho) and C4 (para) positions because the anionic Meisenheimer intermediate is stabilized by delocalizing the negative charge onto the electronegative ring nitrogen[6],[7]. The C2-chloride is directly adjacent to the pyridine nitrogen, making it significantly more electrophilic than the C6-bromide. Consequently, methoxide selectively displaces the chloride, leaving the bromine intact[3].

SNArMechanism SM N-(6-bromo-2-chloropyridin-3-yl)formamide MC Meisenheimer Complex (Anion stabilized by Pyridine N) SM->MC Attack at C2 Nu Methoxide (NaOMe) Nu->MC Prod Target Compound (C2-Methoxy, C6-Bromo) MC->Prod Loss of Cl⁻

Figure 2: SNAr mechanism showing C2-regioselective methoxide attack and Meisenheimer complex stabilization.

Experimental Protocol

Self-validating system: Strict pH control during workup prevents the hydrolysis of the newly formed formamide group.

  • Formylation: Formylate 2-chloro-6-bromopyridin-3-amine using the AFA protocol (Yield: 92%).

  • SNAr Reaction: Dissolve the resulting formamide (1.0 eq) in anhydrous Methanol. Add Sodium Methoxide (1.1 eq, 25% w/w solution in MeOH).

  • Heating: Reflux the mixture at 65 °C for 12 hours under nitrogen.

  • Workup: Cool to room temperature. Carefully neutralize the mixture with 1M HCl to pH 7 (avoid acidic conditions which cleave the formamide).

  • Isolation: Concentrate the methanol in vacuo, extract the aqueous residue with DCM, wash with brine, dry over Na₂SO₄, and evaporate to yield the target compound (Yield: 85%).

Cost-Effectiveness & Performance Comparison

The following table synthesizes the quantitative performance metrics of each route. Costs are estimated based on bulk commercial availability of the starting materials (SM).

MetricRoute A: Direct FormylationRoute B: De Novo BrominationRoute C: SNAr Halogen Exchange
Starting Material (SM) 6-bromo-2-methoxypyridin-3-amine2-methoxypyridin-3-amine2-chloro-6-bromopyridin-3-amine
SM Cost (per kg) High (~$12,000)Low (~$800)Moderate (~$2,000)
Step Count 122
Overall Yield 95%45%78%
Regioselectivity N/A (Pre-installed)Moderate (C4/C6 mixture)High (C2 selective)
E-Factor ~5~25~12
Scalability Low (Cost-prohibitive)Moderate (Chromatography needed)High (Telescoped process)

Conclusion & Recommendations

  • For Discovery/Lab Scale (<100 g): Route A is highly recommended. Despite the high cost of the starting material, the single-step, near-quantitative yield saves valuable time and eliminates complex purification bottlenecks.

  • For Early Clinical Scale-Up (1–10 kg): Route C provides the best balance of cost and performance. The SNAr regioselectivity is highly predictable, and the dihalopyridine starting material is moderately priced. The elimination of column chromatography makes it highly scalable.

  • Route B is generally discouraged unless the C4-bromo isomer byproduct can be valorized in parallel screening, as the low yield and high E-factor from chromatographic separation negate the initial raw material cost savings.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • Lu, J., Paci, I., & Leitch, D. C. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at:[Link]

  • Podgoršek, A., Zupan, M., & Iskra, J. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews (ACS Publications). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-2-methoxypyridin-3-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-2-methoxypyridin-3-yl)formamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.